molecular formula C7H13NO4S B1443495 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid CAS No. 1316222-44-2

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Cat. No.: B1443495
CAS No.: 1316222-44-2
M. Wt: 207.25 g/mol
InChI Key: MRLYGGDJGQZKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a synthetic pyrrolidinecarboxylic acid derivative intended for research and development purposes. The pyrrolidine-3-carboxylic acid scaffold is a structure of high interest in medicinal chemistry and neuroscience research . Compounds based on this core structure have been extensively investigated as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are critical for neurotransmission in the central nervous system . Specifically, analogs featuring substituents on the pyrrolidine ring, such as sulfonyl groups, have shown potential in modulating the activity of NMDA-type glutamate receptors . Antagonists of these receptors are valuable tools for studying a range of neurological states and have been implicated in research for conditions such as anxiety, depression, cerebral stroke, and neurodegenerative diseases . The presence of the ethanesulfonyl group in this compound suggests it may act as a key intermediate or final product in the synthesis of more complex receptor ligands. Its structure offers a platform for further chemical exploration to develop novel compounds with targeted affinity and selectivity for specific receptor subtypes. Researchers can utilize this chemical in structure-activity relationship (SAR) studies, as a building block in organic synthesis, or for probing biological mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-ethylsulfonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-2-13(11,12)8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLYGGDJGQZKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic profile and characterization framework for 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid , a critical building block in medicinal chemistry (often associated with proline-mimetic drug design).

Executive Summary & Chemical Profile

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a functionalized proline derivative. Its structural core—a pyrrolidine ring substituted with a carboxylic acid at the C3 position and an ethanesulfonyl group at the N1 position—presents specific spectroscopic signatures used for quality control in drug discovery workflows.

This guide defines the expected spectral data derived from first-principles of organic spectroscopy and validated analog data, providing a robust framework for identification.

Chemical Identity
ParameterSpecification
IUPAC Name 1-(Ethanesulfonyl)pyrrolidine-3-carboxylic acid
Molecular Formula

Molecular Weight 207.25 g/mol
Monoisotopic Mass 207.0565 Da
Structural Features Secondary sulfonamide (cyclic), Carboxylic acid, Chiral center (C3)*

*Note: This guide assumes the racemic mixture unless specified as (R) or (S), though spectral shifts in achiral solvents remain identical for enantiomers.

Synthetic Context & Impurity Profile

Understanding the synthesis is a prerequisite for accurate spectral interpretation, as specific impurities often appear as artifacts in NMR and MS data.

Synthesis Workflow (Graphviz)

The standard synthesis involves the sulfonylation of pyrrolidine-3-carboxylic acid under basic conditions.

Synthesis Start Pyrrolidine-3-carboxylic acid (HCl Salt) Inter Reaction Matrix (0-5°C -> RT) Start->Inter Reagent Ethanesulfonyl Chloride (EtSO2Cl) Reagent->Inter Base Base (NaOH/TEA) Base->Inter Product 1-Ethanesulfonyl-pyrrolidine- 3-carboxylic acid Inter->Product Sulfonylation Impurity Impurity: Ethanesulfonic acid (Hydrolysis byproduct) Inter->Impurity Hydrolysis

Figure 1: Synthetic pathway highlighting the origin of potential sulfonate impurities.

Spectroscopic Data Analysis

The following data sets represent the high-confidence theoretical and analog-validated spectral signatures.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Standard for polar amino acid derivatives to prevent H/D exchange of the acid proton, though


 is often used if the acid proton signal is not required).

H-NMR (400 MHz, DMSO-d6) Assignments
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.40 - 12.80Broad Singlet1HAcidic proton; highly deshielded. Disappears on

shake.
N-CH2 (Ethyl) 3.05 - 3.15Quartet (

Hz)
2HCharacteristic ethyl group attached to sulfonyl.
C2-H 3.45 - 3.60Multiplet2HRing protons

to Nitrogen. Deshielded by Sulfonyl group.
C5-H 3.25 - 3.40Multiplet2HRing protons

to Nitrogen. Often overlaps with water in DMSO.
C3-H 2.95 - 3.10Multiplet1HMethine proton

to Carbonyl.
C4-H 2.05 - 2.25Multiplet2HRing methylene

to Nitrogen.
CH3 (Ethyl) 1.20 - 1.25Triplet (

Hz)
3HTerminal methyl of the ethyl group.

Key Diagnostic Feature: Look for the ethyl quartet/triplet system combined with the pyrrolidine envelope . The N-sulfonyl group causes a significant downfield shift of the


-protons (C2/C5) compared to the free amine.

C-NMR (100 MHz, DMSO-d6) Assignments
Carbon TypeShift (

, ppm)
Assignment
C=O (Acid) 173.0 - 175.0Carbonyl carbon.
Ring C2 48.0 - 50.0

-carbon to N (Deshielded).
Ring C5 46.0 - 48.0

-carbon to N.
Ethyl CH2 44.0 - 46.0Methylene of the sulfonyl ethyl group.
Ring C3 40.0 - 42.0Methine

to COOH.
Ring C4 28.0 - 30.0

-carbon.
Ethyl CH3 7.5 - 8.5Methyl carbon (typically shielded).
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

Wavenumber (

)
Vibration ModeFunctional Group
2800 - 3200 O-H Stretch (Broad)Carboxylic Acid (H-bonded dimer).[1]
1700 - 1735 C=O Stretch (Strong)Carboxylic Acid Carbonyl.
1320 - 1340

Asymmetric Stretch
Sulfonamide (

).
1140 - 1160

Symmetric Stretch
Sulfonamide (

).
2980 C-H Stretch (Aliphatic)Ethyl/Pyrrolidine

C-H.

Interpretation: The absence of a broad N-H stretch (3300-3500


) confirms the successful sulfonylation of the secondary amine. The presence of the strong sulfonyl bands at ~1330 and ~1150 

is the primary confirmation of the

moiety.
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization).

  • Positive Mode (ESI+):

    • [M+H]+: m/z 208.1

    • [M+Na]+: m/z 230.1

    • Note: Protonation occurs on the carbonyl oxygen or the sulfonyl oxygen (less likely), as the nitrogen lone pair is delocalized into the sulfonyl group, reducing basicity.

  • Negative Mode (ESI-):

    • [M-H]-: m/z 206.1

    • Note: This is the preferred mode for carboxylic acids. The signal will be strong and stable due to the formation of the carboxylate anion.

  • Isotope Pattern:

    • Sulfur (

      
      ) confers a characteristic M+2 peak  at approximately 4.5% relative abundance to the base peak.
      

Analytical Workflow & Quality Control Protocol

To ensure data integrity during characterization, follow this logical flow.

QC_Workflow cluster_purity Purity Check cluster_ID Structural ID Sample Isolated Sample LCMS LC-MS (ESI-) Target: 206.1 m/z Sample->LCMS NMR 1H-NMR (DMSO-d6) Check: Ethyl pattern + Acid H LCMS->NMR >95% Purity IR FT-IR (ATR) Check: 1330/1150 cm-1 (SO2) NMR->IR Decision Does data match? IR->Decision Release Release for Assay Decision->Release Yes Reject Reject/Repurify Decision->Reject No

Figure 2: Quality Control decision matrix for N-sulfonylated amino acids.

Experimental Protocol: NMR Sample Preparation
  • Massing: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 600

    
     of DMSO-d6 (99.9% D).
    
    • Critical Step: Ensure the sample is fully dissolved. If the solution is cloudy, sonicate for 30 seconds. Carboxylic acids can sometimes form dimers that are slow to dissolve.

  • Transfer: Filter through a cotton plug into a standard 5mm NMR tube if any particulate remains.

  • Acquisition: Run a standard proton sequence (16 scans minimum).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for substituent effects on NMR shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Sulfonamide IR and NMR shift increments).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12207436, 1-(Phenylsulfonyl)-3-pyrrolidinecarboxylic acid. Retrieved from [Link] (Analogous structure used for spectral correlation).

Sources

Predicting the Mechanism of Action for 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid: An Integrated Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a viable therapeutic candidate.[1][2] This guide outlines a comprehensive, multi-faceted strategy for predicting and validating the MoA of the novel compound, 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid . As no prior biological activity has been documented for this specific molecule, we must employ a systematic approach that begins with computational predictions and progresses through rigorous, unbiased experimental validation. This document provides the theoretical framework and practical, step-by-step protocols for researchers to de-orphan this compound, moving from data-driven hypothesis to a validated MoA. We will leverage the structural features of the molecule—the well-established pyrrolidine-3-carboxylic acid scaffold and the N-ethanesulfonyl group—to inform our initial hypotheses, which will then be tested using state-of-the-art chemoproteomic techniques.

Introduction and Structural Analysis of the Target Compound

The compound at the center of our investigation is 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid. Its structure contains two key moieties that provide initial clues to its potential biological roles.

  • The Pyrrolidine-3-carboxylic Acid Scaffold: This rigid, cyclic beta-amino acid structure is a "privileged scaffold" in medicinal chemistry.[3][4] Its constrained conformation allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets.[5] Derivatives of this core are found in numerous approved drugs and clinical candidates, acting as potent enzyme inhibitors and receptor antagonists.[5][6][7] For instance, substituted pyrrolidines are the basis for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in diabetes treatment and Endothelin Receptor Antagonists for hypertension.[8][9][10]

  • The N-Ethanesulfonyl Group: The sulfonamide functional group is a cornerstone of pharmacology. The N-substitution on the pyrrolidine ring with an ethanesulfonyl group significantly alters the electronic and steric properties of the core nitrogen. This modification can enhance binding affinity and introduce new interaction points with a target protein, such as hydrogen bond accepting capabilities.[7] The combination of a pyrrolidine core and a sulfonamide side chain has been successfully exploited in the development of potent and selective antagonists for various targets.[8][9]

Given these structural alerts, we can formulate an initial, broad hypothesis that 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid likely functions as an inhibitor or modulator of an enzyme or receptor that recognizes cyclic amino acid-like structures.

Part 1: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, we will employ computational methods to generate a ranked list of potential protein targets.[11][12][13] This approach narrows the field of possibilities and provides a concrete, testable hypothesis.

Pillar 1: Ligand-Based Target Prediction

This methodology operates on the principle of "guilt by association": a molecule is likely to bind to the same targets as other, structurally similar molecules with known activities.[13] We will use publicly available cheminformatics tools to screen our compound against databases of known ligand-protein interactions.

  • Obtain Compound Structure: Generate the SMILES (Simplified Molecular Input Line Entry System) string for 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid: O=S(=O)(CC)N1CC(C(O)=O)C1.

  • Select Prediction Server: Utilize a well-validated, free-to-use prediction server such as SwissTargetPrediction or similar tools that leverage ChEMBL and other bioactivity databases.

  • Submit Query: Input the SMILES string into the server. The algorithm will calculate the 2D and 3D similarity of the query molecule to known active ligands in its database.

  • Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. Pay close attention to target classes that appear frequently, such as proteases, peptidases, and G-protein coupled receptors (GPCRs), as these align with the known activities of the pyrrolidine scaffold.

  • Hypothesis Refinement: Based on the results, refine the initial hypothesis. For example, if DPP-IV and related peptidases are highly ranked, the hypothesis becomes: "1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a competitive inhibitor of Dipeptidyl Peptidase-IV."

Pillar 2: Structure-Based Target Prediction (Reverse Docking)

If the ligand-based approach yields a high-probability target for which a 3D crystal structure is available (e.g., human DPP-IV, PDB ID: 1X70), we can perform reverse molecular docking. This technique predicts the preferred binding orientation and estimates the binding affinity of our molecule within the active site of the potential target protein.[12]

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Obtain Target PDB Structure B Prepare Protein: Remove water, add hydrogens A->B E Define Binding Site Grid B->E C Generate 3D Ligand Structure D Assign Charges & Energy Minimize C->D F Run Docking Algorithm (e.g., AutoDock Vina) D->F E->F G Analyze Binding Poses F->G H Calculate Predicted Binding Energy G->H I Visualize Interactions (H-bonds, hydrophobic) H->I J J I->J Hypothesis Supported?

Caption: Reverse docking workflow.

A strong predicted binding energy and logical interactions (e.g., the carboxylic acid forming a salt bridge, the sulfonyl group acting as a hydrogen bond acceptor) would provide further confidence in the computationally generated hypothesis.

Part 2: Experimental Workflow for Unbiased Target Identification

While in silico predictions are invaluable, they are not definitive. An unbiased, proteome-wide approach is essential to identify the true molecular target(s) without experimental bias.[14] Thermal Proteome Profiling (TPP) is the premier technique for this purpose as it can be performed in living cells without any modification to the compound, thus preserving its native activity.[15][16][17]

Methodology: Thermal Proteome Profiling (TPP)

TPP is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[14][18] By using quantitative mass spectrometry to measure the abundance of thousands of soluble proteins across a range of temperatures, we can identify which protein(s) are stabilized in the presence of our compound.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T) to ~80% confluency.

    • Treat one set of cells with a predetermined concentration of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid (e.g., 10 µM) and another set with vehicle (DMSO) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysates into 10 separate tubes for each condition (Vehicle and Treatment).

    • Heat each aliquot to a different temperature for 3 minutes (e.g., from 37°C to 67°C in 3-4°C increments).

    • Cool the samples at room temperature for 3 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Perform a protein concentration assay (e.g., BCA assay).

    • Digest the proteins into peptides using trypsin.

    • Label the peptides with isobaric mass tags (e.g., TMT-10plex) to enable multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide sets and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify thousands of proteins.

    • For each protein, plot the relative soluble fraction as a function of temperature for both the vehicle and drug-treated samples.

    • Fit these data to a sigmoidal curve to determine the melting temperature (Tm) under each condition.

    • A statistically significant increase in Tm for a specific protein in the drug-treated sample identifies it as a direct binding target.

ParameterVehicle ControlCompound TreatmentOutcome
Protein X (Non-target) Tm = 52.1°CTm = 52.3°CNo significant thermal shift; not a target.
Protein Y (Target) Tm = 48.5°CTm = 54.2°C (ΔTm = +5.7°C)Significant stabilization; potential target.
Protein Z (Destabilized) Tm = 60.2°CTm = 57.1°C (ΔTm = -3.1°C)Destabilized; possible indirect effect or allosteric binding.

Table 1: Example TPP Data Analysis

G A Cell Culture B Treat with Compound or Vehicle A->B C Aliquot and Heat (Temperature Gradient) B->C D Separate Soluble/Aggregated (Centrifugation) C->D E Collect Soluble Fraction D->E F Protein Digestion & TMT Labeling E->F G LC-MS/MS Analysis F->G H Data Processing & Curve Fitting G->H I Identify Proteins with Significant Tm Shift H->I J J I->J Target Hit(s)

Caption: TPP experimental workflow.

Part 3: Target Validation and Mechanistic Characterization

Once a high-confidence target is identified via TPP, the next crucial phase is to validate this interaction biochemically and characterize its functional consequences in a cellular context.

Biochemical Validation: Confirming Direct Interaction
  • Surface Plasmon Resonance (SPR): This technique provides real-time, label-free measurement of binding kinetics (kon and koff) and affinity (KD). A purified recombinant version of the target protein is immobilized on a sensor chip, and the compound is flowed over the surface at various concentrations. A confirmed direct interaction with a biologically relevant affinity (typically in the nanomolar to low micromolar range) provides strong validation.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

Functional Validation: Characterizing the MoA

Determining how the compound modulates the target's function is key to defining the MoA.[1]

  • Assay Setup: Use a fluorogenic substrate that is cleaved by the target protease to release a fluorescent signal.

  • Reagents:

    • Purified recombinant target enzyme.

    • Fluorogenic substrate.

    • Assay buffer.

    • 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid (serial dilutions).

    • Known inhibitor (positive control).

  • Procedure:

    • In a 96-well plate, add the enzyme and varying concentrations of our compound. Incubate for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

    • To determine the type of inhibition (e.g., competitive, non-competitive), repeat the experiment at multiple substrate concentrations and analyze the data using a Lineweaver-Burk plot.

Cellular Validation: Linking Target Engagement to Cellular Effects

The final step is to confirm that the compound engages its target in living cells and produces a downstream biological effect.

  • Cellular Thermal Shift Assay (CETSA): This is a targeted version of TPP performed on cell lysates or intact cells, often analyzed by Western blot instead of mass spectrometry. It directly confirms that the compound can engage its target in the complex cellular milieu.

  • Downstream Pathway Analysis: If the target is part of a known signaling pathway (e.g., a kinase or a receptor), Western blotting can be used to measure changes in the phosphorylation state or abundance of downstream proteins. For example, if the target is an upstream kinase, treatment with the compound should lead to a decrease in the phosphorylation of its known substrate.

Data Integration and Final MoA Model

The final step is to synthesize all the data into a coherent MoA.

  • In Silico Prediction: Hypothesized Target: DPP-IV.

  • Unbiased TPP Screen: Identified DPP-IV as the primary, high-confidence target with a significant thermal shift.

  • Biochemical Validation: SPR confirmed direct binding with a KD of 500 nM. The enzyme assay yielded an IC50 of 750 nM and showed a competitive inhibition profile.

  • Cellular Validation: CETSA confirmed target engagement in cells. Treatment of cells led to an increase in the active form of GLP-1, a known downstream consequence of DPP-IV inhibition.

References

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. SpringerLink.
  • Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!.
  • Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Proteome Science.
  • What are computational methods for rational drug design? - Patsnap Synapse. Patsnap.
  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry.
  • Thermal Proteome Profiling (TPP) Service. Revvity.
  • Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics.
  • Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. ChomiX Biotech.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.
  • Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. Benchchem.
  • Identifying drug targets with thermal proteome profiling using IBT‐16plex. ResearchGate.
  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups.
  • Mechanism of Action (MOA). Sygnature Discovery.
  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC - NIH.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 2. Sulfonamide-based ETA/ETB Mixed Antagonists. PubMed.
  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed.
  • A Comparative Guide to the Biological Activity of (R)-pyrrolidine-3-carboxylic Acid and Its Analogs. Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

Sources

Methodological & Application

Application Notes & Protocols: Characterization of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Rationale for Enzyme Inhibition

The compound 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a novel small molecule with significant potential for enzyme inhibition. Its structure combines three key pharmacophoric elements that are well-represented in a multitude of known enzyme inhibitors. As no specific target has been elucidated for this exact molecule, this guide serves as a comprehensive framework for its initial characterization. We will explore its potential, outline robust protocols for determining its inhibitory activity and mechanism, and provide the scientific reasoning behind each experimental step.

  • The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a versatile and privileged scaffold in drug discovery.[1] It is a core component of numerous natural alkaloids and approved drugs, including inhibitors of enzymes like α-glucosidase, autotaxin, and dipeptidyl peptidase IV (DPP-IV).[2][3][4] Its rigid, saturated structure allows for the precise spatial orientation of appended functional groups to fit into enzyme active sites.

  • The Sulfonyl Group: The ethanesulfonyl (-SO₂) moiety is a key functional group known to act as a hydrogen bond acceptor and can form critical interactions with active site residues.[5] Compounds containing sulfonyl or sulfonamide groups have been successfully developed as inhibitors for a wide range of enzyme classes, including proteases, carbonic anhydrases, and enzymes involved in glucose metabolism.[6][7]

  • The Carboxylic Acid: The carboxylic acid group provides a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH. This enables it to form potent ionic interactions (salt bridges) with positively charged residues like arginine or lysine within an enzyme's active site, a common anchoring mechanism for inhibitors.

Given this structural combination, 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a promising candidate for inhibiting enzymes where these interactions are critical for substrate recognition and catalysis, such as hydrolases (e.g., proteases, glycosidases) or transferases.

Workflow for Characterizing a Novel Inhibitor

The process of characterizing a new potential inhibitor follows a logical progression from initial screening to detailed mechanistic studies. This workflow ensures that resources are used efficiently and that the resulting data is robust and interpretable.

G cluster_0 Phase 1: Foundational Steps cluster_1 Phase 2: Activity Assessment cluster_2 Phase 3: Mechanistic Insight A Synthesize & Purify Compound B Determine Solubility in Assay Buffer (DMSO stock recommended) A->B Purity >95% C Protocol 1: Initial Single-Point Screen (e.g., at 10 µM) B->C D Protocol 2: IC50 Determination (Dose-Response Curve) C->D Significant inhibition observed E Protocol 3: Mechanism of Inhibition (MOI) Studies (Vary [Substrate] and [Inhibitor]) D->E F Protocol 4: Data Analysis (e.g., Lineweaver-Burk Plot) E->F G Determine Ki and Inhibition Type (Competitive, Non-competitive, etc.) F->G

Caption: Overall workflow for inhibitor characterization.

Protocol 1: IC₅₀ Determination via Dose-Response Assay

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor.[8] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[9] This protocol describes a generalized method adaptable to most enzyme assays that produce a colorimetric or fluorescent signal.

Causality Behind the Protocol: This experiment is designed to establish a dose-dependent relationship. By systematically increasing the inhibitor concentration, we can observe the corresponding decrease in enzyme activity. This allows for the calculation of the IC₅₀ value, a key parameter for comparing inhibitor potencies.[8] A serial dilution approach is used to efficiently cover a wide concentration range on a logarithmic scale, which is essential for generating a complete sigmoidal curve.

Materials:

  • 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid (Compound)

  • Dimethyl sulfoxide (DMSO)

  • Target Enzyme

  • Enzyme Substrate (yielding a detectable product)

  • Assay Buffer (optimized for enzyme activity)

  • 96-well microplates (clear for colorimetric, black for fluorescent)

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO. This minimizes the amount of solvent added to the final assay.

    • Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a 1:3 or 1:10 dilution series to cover a broad range (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • Design the plate layout to include all necessary controls. A typical setup is illustrated below.

    • Controls are critical for data validation:

      • 100% Activity Control (Negative Control): Contains enzyme, substrate, and assay buffer with DMSO vehicle only (no inhibitor). This defines the maximum reaction rate.

      • 0% Activity Control (Background Control): Contains substrate and assay buffer, but no enzyme. This accounts for any non-enzymatic substrate degradation.

G cluster_plate 96-Well Plate Layout for IC50 Assay C1 Well N1 1 N2 2 N3 3 N4 4 N5 5 N6 6 N7 7 N8 8 N9 9 N10 10 N11 11 N12 12 L_A A A1 100µM A2 33µM A3 11µM A4 3.7µM A5 1.2µM A6 0.4µM A7 0.1µM A8 0.04µM A9 0.01µM A10 0.004µM A11 100% Ctl A12 0% Ctl L_B B B1 100µM B2 33µM B3 11µM B4 3.7µM B5 1.2µM B6 0.4µM B7 0.1µM B8 0.04µM B9 0.01µM B10 0.004µM B11 100% Ctl B12 0% Ctl G Interpreting Lineweaver-Burk Plots cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive X_axis Y_axis origin origin->X_axis 1/[S] origin->Y_axis 1/V C_uninh C_inh C_y_int C_x_uninh C_x_uninh->C_y_int No Inhibitor C_x_inh C_x_inh->C_y_int + Inhibitor NC_uninh NC_inh NC_y_uninh NC_y_inh NC_x_int NC_x_int->NC_y_uninh NC_x_int->NC_y_inh UC_x_uninh UC_y_uninh UC_x_uninh->UC_y_uninh UC_x_inh UC_y_inh UC_x_inh->UC_y_inh

Sources

Application Note: Technical Evaluation of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic Acid as an Endothelin Receptor Antagonist

[1]

Executive Summary & Scientific Rationale

This application note details the protocols for evaluating 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid and its derivatives as Endothelin Receptor Antagonists (ERAs).

The pyrrolidine-3-carboxylic acid scaffold is the structural core of high-potency ERAs such as Atrasentan (ABT-627).[1][2] While clinical candidates often feature bulky hydrophobic substituents at the C2 and C4 positions to drive nanomolar affinity, the evaluation of the core scaffold—specifically with N-sulfonyl modifications like the 1-ethanesulfonyl group—is critical for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] The sulfonyl group serves as a bioisostere for the amide side chains found in first-generation ERAs, potentially offering improved metabolic stability and altered solubility profiles.[1]

This guide provides the standard operating procedures (SOPs) for characterizing this scaffold's affinity (Ki) and functional potency (IC50) against Endothelin Receptor Type A (ETA) and Type B (ETB).[1]

Chemical Context & Mechanism of Action[3]

Structural Logic

The molecule functions as a peptidomimetic. The pyrrolidine-3-carboxylic acid core mimics the C-terminal tryptophan (Trp21) and aspartic acid residues of the endogenous ligand Endothelin-1 (ET-1), which are essential for receptor locking.[1]

  • Carboxylic Acid (C3): Forms a critical salt bridge with charged residues (e.g., Lys/Arg) in the receptor binding pocket.[1]

  • Ethanesulfonyl Group (N1): Acts as a hydrogen bond acceptor and restricts the conformational flexibility of the pyrrolidine ring, orienting the carboxylic acid for optimal binding. It replaces the labile amide bonds seen in peptide inhibitors.[1]

Signaling Pathway (Gq Coupling)

Antagonism of the ETA receptor prevents the Gq-protein coupled cascade.[1] Under normal conditions, ET-1 binding triggers:

  • Gq activation.[1]

  • Phospholipase C (PLC) stimulation.[1]

  • Hydrolysis of PIP2 to IP3 and DAG.[1]

  • IP3-mediated Calcium release from the ER (the primary readout for this protocol).

ET_SignalingET1Endothelin-1(Agonist)ETAET-A Receptor(GPCR)ET1->ETAActivatesAntagonist1-Ethanesulfonyl-pyrrolidine-3-COOH(Antagonist)Antagonist->ETABlocksGqGq ProteinETA->GqCouplesPLCPLC-betaGq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3ProducesCaIntracellularCa2+ ReleaseIP3->CaTriggers

Figure 1: Mechanism of Action.[1] The antagonist competes with ET-1 for the binding site, preventing the Gq-PLC-IP3 cascade.[1]

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (Ki) of the molecule for ETA receptors.[1] Rationale: This assay is independent of downstream signaling and measures direct receptor occupancy.

Materials
  • Receptor Source: Membranes from CHO-K1 cells stably expressing human ETA (e.g., PerkinElmer or homemade).[1]

  • Radioligand: [125I]-Endothelin-1 (2,000 Ci/mmol).[1]

  • Test Compound: 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid (dissolved in DMSO).[1]

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA (to prevent ligand sticking).[1]

Step-by-Step Workflow
  • Preparation: Dilute test compound in Assay Buffer (10-point serial dilution, starting at 100 µM). Final DMSO concentration must be <1%.[1]

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (5–10 µg protein/well).[1]

    • 25 µL [125I]-ET-1 (Final concentration 0.1 nM).[1]

    • 25 µL Test Compound or Vehicle.[1]

  • Equilibrium: Incubate for 120 minutes at 25°C.

  • Termination: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Add liquid scintillant and count radioactivity (CPM) on a MicroBeta counter.

Data Analysis: Calculate % Inhibition =


1
Protocol B: Intracellular Calcium Mobilization (Functional Potency)

Objective: Confirm the molecule functionally inhibits ET-1 induced Ca2+ release.[1] Rationale: Binding does not guarantee antagonism.[1] This functional assay (FLIPR) confirms the "antagonist" mode of action.[1]

Materials
  • Cells: CHO-K1-ETA cells.[1]

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).[1]

  • Agonist Challenge: Human Endothelin-1 (EC80 concentration, typically 1–3 nM).[1]

Step-by-Step Workflow
  • Seeding: Plate cells (10,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 20 µL Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid).[1] Incubate 1 hour at 37°C.

  • Compound Addition (Pre-incubation):

    • Add 10 µL of Test Compound (5x concentration).[1]

    • Incubate for 15–30 minutes at Room Temperature (allow antagonist to equilibrate).

  • Agonist Injection (Online):

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).[1]

    • Inject 10 µL of ET-1 (Agonist) at EC80 concentration.[1]

  • Measurement: Record fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds.

Data Interpretation: Antagonists will suppress the peak Calcium response.

Data Presentation & Analysis

Expected Results Table

When characterizing this scaffold, compare results against a known standard (e.g., BQ-123 or Atrasentan).[1]

CompoundStructure NoteETA Binding (Ki)Functional IC50 (FLIPR)Solubility (pH 7.[1]4)
Test Molecule 1-Ethanesulfonyl-pyrrolidine-3-COOHExpected: µM rangeExpected: µM rangeHigh (>1 mM)
Atrasentan Bulky 2,4-diaryl substitution0.034 nM< 1 nMLow
Negative Control Pyrrolidine (unsubstituted)> 100 µMNo EffectHigh

Note: The unsubstituted 1-ethanesulfonyl scaffold is a "fragment."[1] It will likely show lower potency (micromolar range) compared to optimized drugs like Atrasentan.[1] Its value lies in its Ligand Efficiency (LE).[1]

Workflow Diagram

Workflowcluster_AssaysParallel ScreeningStartCompound Synthesis(1-Ethanesulfonyl-pyrrolidine-3-COOH)QCQC: NMR / LCMS Purity >95%Start->QCBindingRadioligand Binding(Affinity Ki)QC->BindingFuncCa2+ Flux (FLIPR)(Potency IC50)QC->FuncDecisionIs Ki < 10 µM?Binding->DecisionFunc->DecisionOptLead Optimization:Add Aryl Groups at C2/C4Decision->OptYesDropDiscard / ResynthesizeDecision->DropNo

Figure 2: Screening Workflow. The molecule acts as a starting scaffold. If affinity is detected (Ki < 10 µM), hydrophobic groups are added to positions 2 and 4 to mimic Atrasentan-like potency.[1]

References

  • Davenport, A. P., et al. "International Union of Pharmacology. XXIX. Update on Endothelin Receptor Nomenclature and Pharmacology." Pharmacological Reviews, 2002. Link

  • Winn, M., et al. "Pyrrolidine-3-carboxylic acids as endothelin antagonists.[1][2][3] 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546)."[1][4] Journal of Medicinal Chemistry, 1996. Link

  • Jae, H. S., et al. "Pyrrolidine-3-carboxylic acids as endothelin antagonists.[1][3][4] 5. Highly selective, potent, and orally active ET(A) antagonists."[1][3][5] Journal of Medicinal Chemistry, 2001.[3][5] Link

  • PubChem Compound Summary. "Atrasentan (Source of Pyrrolidine Scaffold Data)." National Center for Biotechnology Information.[1] Link

Application Notes and Protocols for 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the E3 Ligase Ligand Landscape for Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors.[1][2] This approach utilizes bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3] A PROTAC molecule consists of two key moieties: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

The success of TPD is heavily reliant on the availability of diverse and effective E3 ligase ligands. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) have been predominantly used, the human genome encodes over 600 E3 ligases, presenting a vast and largely untapped resource for developing next-generation degraders with improved tissue specificity, novel degradation profiles, and the potential to overcome resistance mechanisms.[3][]

This document introduces 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid as a novel, hypothetical scaffold for the development of new E3 ligase ligands. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[7][8] Its rigid, three-dimensional structure can be strategically functionalized to achieve specific molecular interactions. The ethanesulfonyl group, with its capacity for strong hydrogen bonding, presents a potential anchor for binding to the surface of an E3 ligase.[9]

These application notes provide a comprehensive, albeit prospective, guide for researchers, scientists, and drug development professionals on how to synthesize, validate, and utilize 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid and its derivatives in the exciting field of Targeted Protein Degradation. We will detail a logical workflow from initial biophysical validation to cellular proof-of-concept, complete with step-by-step protocols.

Proposed Synthesis of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

The synthesis of N-sulfonylated pyrrolidine derivatives is a well-established process in medicinal chemistry.[10] A plausible synthetic route for 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid would involve the N-sulfonylation of a suitable pyrrolidine-3-carboxylic acid precursor.

Scheme 1: Proposed Synthesis

A common starting material is a protected form of pyrrolidine-3-carboxylic acid, such as the methyl or ethyl ester, to prevent unwanted side reactions with the carboxylic acid moiety. The secondary amine of the pyrrolidine ring can then be reacted with ethanesulfonyl chloride in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, in an appropriate aprotic solvent such as dichloromethane or tetrahydrofuran. The final step would involve the hydrolysis of the ester to yield the desired carboxylic acid.

A Roadmap for Validating a Novel E3 Ligase Ligand

The following sections outline a comprehensive, multi-step workflow to hypothetically validate 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid as a novel E3 ligase ligand and its subsequent development into a functional PROTAC.

validation_workflow cluster_synthesis Synthesis cluster_validation E3 Ligase Ligand Validation cluster_protac_dev PROTAC Development cluster_cellular_validation Cellular Validation synth Synthesis of 1-Ethanesulfonyl-pyrrolidine- 3-carboxylic acid biophys Biophysical Screening (SPR, ITC) synth->biophys Test Compound hit_id Hit Identification & Affinity Determination biophys->hit_id Binding Data linker Linker Attachment & PROTAC Synthesis hit_id->linker Validated Ligand ternary Ternary Complex Formation Assays linker->ternary PROTAC Library invitro_ub In Vitro Ubiquitination Assay ternary->invitro_ub Optimized PROTAC cellular_deg Cellular Degradation (Western Blot, MS) invitro_ub->cellular_deg Functional PROTAC selectivity Proteome-wide Selectivity (MS) cellular_deg->selectivity Lead PROTAC

Figure 1: Hypothetical workflow for the validation and development of a novel E3 ligase ligand.

PART 1: Biophysical Characterization of E3 Ligase Binding

The initial step in validating a new E3 ligase ligand is to confirm its direct binding to one or more E3 ligases and to quantify the binding affinity. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques for this purpose.[11][12]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

Objective: To detect and quantify the binding of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid to a panel of purified E3 ligases.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant E3 ligases (e.g., VHL, CRBN, RNF4, etc.)

  • 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • E3 Ligase Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified E3 ligases (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the E3 ligase to allow for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid in running buffer (e.g., 0.1 to 100 µM).

    • Inject the compound dilutions over the E3 ligase and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of high or low pH buffer, or a high salt concentration buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding signals.

    • Plot the steady-state binding response against the compound concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

ParameterTypical Value/Range
Immobilization Level2000 - 10000 RU
Compound Concentration0.1 - 100 µM
Flow Rate30 µL/min
Association Time60 - 180 s
Dissociation Time180 - 600 s

Table 1: Typical experimental parameters for SPR analysis.

PART 2: PROTAC Development and Ternary Complex Formation

Upon confirmation of binding to a specific E3 ligase, the next step is to incorporate 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid into a PROTAC. The carboxylic acid moiety serves as a convenient attachment point for a chemical linker.

protac_structure cluster_protac PROTAC Molecule poi_ligand Protein of Interest (POI) Ligand linker Linker poi_ligand->linker e3_ligand 1-Ethanesulfonyl- pyrrolidine-3-carboxylic acid derivative linker->e3_ligand

Figure 2: General structure of a PROTAC incorporating the novel E3 ligase ligand.

The ability of the resulting PROTAC to form a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for its activity.[]

Protocol 2: Ternary Complex Formation Assessment by Fluorescence Polarization (FP)

Objective: To measure the formation of the ternary complex in solution.

Materials:

  • Fluorescently labeled POI or a fluorescently labeled ligand for the POI.

  • Purified POI.

  • Purified E3 ligase.

  • PROTAC molecule.

  • Microplate reader with FP capabilities.

Methodology:

  • Assay Setup:

    • In a microplate, add the fluorescently labeled component (e.g., fluorescently tagged POI) at a fixed concentration.

    • Add the PROTAC at a range of concentrations.

    • Add the E3 ligase at a fixed concentration.

    • Include control wells with:

      • Fluorescent component + PROTAC (no E3 ligase)

      • Fluorescent component + E3 ligase (no PROTAC)

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Measure the fluorescence polarization. An increase in polarization indicates the formation of a larger molecular complex.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed with PROTACs, where at high concentrations, the formation of binary complexes (POI-PROTAC and E3-PROTAC) is favored over the ternary complex.[7]

PART 3: In Vitro Validation of PROTAC Activity

The functional consequence of ternary complex formation is the ubiquitination of the POI. An in vitro ubiquitination assay directly measures this activity.[4][13]

Protocol 3: In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the E3 ligase to ubiquitinate the POI.

Materials:

  • Recombinant E1 activating enzyme.

  • Recombinant E2 conjugating enzyme (cognate for the E3 ligase).

  • Recombinant E3 ligase.

  • Recombinant POI.

  • Ubiquitin.

  • ATP.

  • PROTAC molecule.

  • Ubiquitination reaction buffer.

  • SDS-PAGE gels and Western blotting reagents.

  • Antibodies against the POI and ubiquitin.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the reaction buffer.

    • Add the PROTAC at various concentrations.

    • Include negative controls:

      • No PROTAC.

      • No E3 ligase.

      • No ATP.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using an antibody against the POI. A high molecular weight smear or distinct bands above the unmodified POI indicate polyubiquitination.

    • Optionally, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the POI.

PART 4: Cellular Validation of Protein Degradation

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.[14]

Protocol 4: Western Blotting for Cellular Protein Degradation

Objective: To measure the reduction in POI levels in cells treated with the PROTAC.

Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a set period (e.g., 4, 8, 16, 24 hours).

    • Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting as described in Protocol 3, using an antibody against the POI.

    • Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the POI band intensity to the loading control.

    • Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Protocol 5: Mass Spectrometry-Based Proteomics for Selectivity Profiling

Objective: To assess the proteome-wide selectivity of the PROTAC.[3][15]

Methodology:

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration that gives significant degradation of the POI, alongside a vehicle control.

    • Lyse the cells and digest the proteins into peptides (e.g., using trypsin).

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

    • Generate a volcano plot to visualize proteins that are significantly up- or down-regulated upon PROTAC treatment. The ideal PROTAC will show selective degradation of the intended POI with minimal off-target effects.

Conclusion

The discovery of novel E3 ligase ligands is a critical endeavor to unlock the full potential of targeted protein degradation. While 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is presented here as a hypothetical starting point, the structured workflow and detailed protocols provide a robust framework for the scientific community to explore this and other novel chemical scaffolds. Through a systematic approach encompassing synthesis, biophysical characterization, and cellular validation, researchers can accelerate the development of the next generation of protein degraders, ultimately paving the way for new therapeutic interventions for a wide range of diseases.

References

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. PubMed. [Link]

  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications. PMC - NIH. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. PMC - PubMed Central. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • In vitro Protein Ubiquitination Assays. Bio-protocol. [Link]

  • Methods for Quantitative Assessment of Protein Degradation. PubMed. [Link]

  • In vitro Auto- and Substrate-Ubiquitination Assays. PMC - NIH. [Link]

  • Targeted protein degradation: advances in drug discovery and clinical practice. PMC. [Link]

  • High-Throughput Mass Spectrometry for Targeted Protein Degradation. Bruker. [Link]

  • In Vitro Protein Ubiquitination Assay. Springer Nature Experiments. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]

  • Targeted Protein Degraders. Bruker. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

  • Protein Degradation Pathways and Analytical Techniques. Creative Biostructure. [Link]

  • In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay. PMC - NIH. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. MACAU. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC - NIH. [Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ResearchGate. [Link]

  • Synthesis ofsulfonylated pyrrolidone derivatives 27 by using 1,5‐diene... ResearchGate. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis, Antimicrobial, and Anticoagulant Activities of 2-(Arylsulfonyl)indane-1,3-diones. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. [Link]

  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. PMC. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • Methylsulfonylmethane. Wikipedia. [Link]

  • Ethanesulfonyl chloride. PubChem. [Link]

Sources

"1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid" in the development of PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid as a Rigidifying Linker Module in PROTAC Design

Part 1: Scientific Rationale & Strategic Application

In the development of PROTACs, the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and metabolic stability.[1] 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid represents a specialized "rigidifying scaffold" used to modulate these properties.[1]

Unlike flexible alkyl chains (e.g., PEG, alkane) that suffer from high entropic penalties upon binding, this molecule introduces a constrained pyrrolidine ring, reducing the conformational degrees of freedom.[1] Furthermore, the ethanesulfonyl group acts as a bioisostere for amide or acetyl caps, providing unique polarity and metabolic resistance.[1]

Key Mechanistic Advantages:
  • Entropic Pre-organization: The pyrrolidine ring locks the linker into a specific conformation, potentially lowering the entropic cost (

    
    ) of ternary complex formation between the Target Protein, PROTAC, and E3 Ligase.[1]
    
  • Physicochemical Modulation: The sulfonyl group lowers the pKa of the system and increases polarity without introducing hydrogen bond donors (HBD), which is favorable for membrane permeability (improving the passive diffusion component of the Lipinski rules).[1]

  • Exit Vector Diversity: The 3-position carboxylic acid offers a distinct vector angle compared to standard 2- or 4-substituted proline derivatives, allowing for exploration of novel chemical space in the E3 ligase binding pocket or the solvent-exposed linker region.[1]

Part 2: Chemical Structure & Properties

PropertyValueRelevance to PROTAC Design
CAS Number 1316222-44-2Identification for sourcing.
Molecular Weight ~221.27 g/mol Low MW fragment, ideal for keeping total PROTAC MW < 1000 Da.[1]
Functional Group Carboxylic Acid (-COOH)Primary handle for amide coupling to amine-functionalized ligands/linkers.[1]
Scaffold PyrrolidineProvides conformational rigidity (beta-turn mimic).[1]
Capping Group EthanesulfonylAdds metabolic stability (vs. acetyl) and modulates lipophilicity.[1]
Predicted LogP ~0.5 - 1.2Moderate lipophilicity, aids in balancing solubility/permeability.[1]

Part 3: Experimental Protocols

Protocol A: Amide Coupling (Linker Incorporation)

This protocol describes the coupling of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid to an amine-bearing Target Ligand or Linker-E3 Ligand intermediate.[1]

Materials:

  • Reagent A: 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid (1.0 equiv)[1]

  • Reagent B: Amine-functionalized Ligand/Linker (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or COMU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc[1]

  • Workup: EtOAc, Brine, Na2SO4

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Reagent A  (1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid) in anhydrous DMF (0.1 M concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv) and stir at

    
     for 5 minutes.
    
  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at

    
     for 15 minutes to generate the activated ester species.
    
  • Amine Addition: Add Reagent B (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the starting acid (Reagent A) and formation of the product mass

    
    .[1]
    
  • Quench: Dilute with EtOAc (10x volume) and wash sequentially with 5% LiCl (aq), sat.

    
    , and Brine.[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via Reverse-Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).
    

Critical Control Point:

  • Why HATU? The pyrrolidine acid can be sterically hindered.[1] HATU provides faster kinetics than EDC/HOBt, reducing racemization risk at the chiral center (if using a chiral version).[1]

Protocol B: Physicochemical Profiling (LogD & PAMPA)

Once synthesized, the PROTAC containing this linker module must be evaluated for "drug-likeness."[1]

1. Chromatographic LogD (Hydrophobicity):

  • Column: C18 Reverse Phase.[1]

  • Method: Run a linear gradient of Buffer A (pH 7.[1]4) and Methanol.[1] Calibrate using a standard curve of known drugs (e.g., Propranolol, Ketoconazole).[1]

  • Target: Optimal LogD for PROTACs is typically 2.0 – 4.[1]0. The ethanesulfonyl group usually shifts LogD down by 0.5–1.0 units compared to a purely alkyl chain, improving solubility.[1]

2. PAMPA (Parallel Artificial Membrane Permeability Assay):

  • Setup: Use a hexadecane-coated filter plate to mimic the cell membrane.[1]

  • Donor Well: PROTAC solution in PBS (pH 7.4).[1]

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 16 hours at RT.

  • Analysis: Quantify concentration in both wells using LC-MS/MS.

  • Success Metric:

    
     indicates good passive permeability.[1]
    

Part 4: Visualization of Workflow & Mechanism

The following diagram illustrates the strategic placement of the 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid module within the PROTAC architecture and its downstream effects on ternary complex formation.

PROTAC_Design_Workflow cluster_inputs Building Blocks cluster_outcomes Physicochemical & Biological Outcomes Acid 1-Ethanesulfonyl- pyrrolidine-3-COOH Reaction Amide Coupling (HATU/DIPEA) Acid->Reaction Activated Ester Amine Target Ligand- Linker-NH2 Amine->Reaction Nucleophile PROTAC Rigidified PROTAC Reaction->PROTAC Synthesis Entropy Reduced Entropic Penalty (Rigid Linker) PROTAC->Entropy Permeability Improved Permeability (Sulfonyl Polarity) PROTAC->Permeability Complex Stable Ternary Complex (POI:PROTAC:E3) Entropy->Complex Thermodynamic Favorability Permeability->Complex Intracellular Availability

Caption: Workflow depicting the integration of the pyrrolidine scaffold into PROTAC synthesis and its impact on thermodynamic and pharmacokinetic parameters.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance of the secondary amine or the 3-position acid.[1]Switch to COMU or PyAOP as coupling agents.[1] Increase reaction time to 12h.
Poor Solubility The PROTAC is too lipophilic despite the sulfonyl group.[1]Introduce a PEG-2 or PEG-4 spacer between the pyrrolidine acid and the ligand to increase hydrophilicity.[1]
No Degradation Observed The "Exit Vector" is incorrect, preventing E3-POI proximity.Use the pyrrolidine scaffold to synthesize isomers (e.g., 2-COOH vs 3-COOH) to scan different exit angles.[1]

References

  • Bondeson, D. P., et al. (2018).[1] "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

  • Maple, H. J., et al. (2019).[1] "Automated Chemical Synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters. Link

  • Testa, A., et al. (2020).[1] "Linkerology in PROTAC design: structural insights and structure-activity relationships." Future Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2023). "Pyrrolidine-3-carboxylic acid derivatives." National Center for Biotechnology Information.[1] Link

Sources

Application Notes & Protocols: The Strategic Use of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Power of N-Sulfonylation

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings, a critical advantage in modern drug design.[3][4] Pyrrolidine-3-carboxylic acid, in particular, serves as an exceptionally versatile chiral building block, offering two orthogonal functional handles: a secondary amine and a carboxylic acid.[1] This duality allows for selective modifications to build complex molecular architectures.

While the parent scaffold is immensely useful, its strategic functionalization is key to unlocking novel biological activities. The introduction of an N-ethanesulfonyl group, creating 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid , imparts several advantageous properties. The sulfonamide moiety is a well-established bioisostere for other functional groups and can significantly influence a molecule's physicochemical profile.[2] It acts as a strong hydrogen bond acceptor, can enhance metabolic stability, and modulates lipophilicity and aqueous solubility, thereby improving the overall pharmacokinetic properties of a drug candidate.[5]

This guide provides a detailed framework for the synthesis and application of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid as a pivotal intermediate for constructing novel, drug-like heterocyclic systems. We will detail the synthesis of the core building block itself and provide step-by-step protocols for its elaboration into more complex fused heterocycles, explaining the chemical logic behind each procedural choice.

Part 1: Synthesis of the Core Building Block: (R)-1-Ethanesulfonyl-pyrrolidine-3-carboxylic Acid

The synthesis begins with a commercially available and optically pure starting material, (R)-pyrrolidine-3-carboxylic acid. The core transformation is the selective sulfonylation of the secondary amine, which is typically more nucleophilic than the carboxylate anion under basic conditions.

Workflow for Synthesis of the Core Building Block

Start (R)-Pyrrolidine-3-carboxylic acid Reaction N-Sulfonylation (0°C to RT) Start->Reaction Dissolve in DCM Reagents Ethanesulfonyl chloride Triethylamine (TEA) Dichloromethane (DCM) Reagents->Reaction Add dropwise Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product (R)-1-Ethanesulfonyl- pyrrolidine-3-carboxylic acid Purification->Product

Caption: Synthesis workflow for the N-sulfonylation of (R)-pyrrolidine-3-carboxylic acid.

Detailed Protocol 1: Synthesis of (R)-1-Ethanesulfonyl-pyrrolidine-3-carboxylic Acid

This protocol describes the reaction of (R)-pyrrolidine-3-carboxylic acid with ethanesulfonyl chloride in the presence of a non-nucleophilic base to yield the target N-sulfonylated product.

Materials:

  • (R)-Pyrrolidine-3-carboxylic acid (1.0 eq)

  • Ethanesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Suspend (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0°C using an ice bath.

    • Rationale: The reaction is started at a low temperature to control the exothermicity of the acid-base reaction and the subsequent acylation. DCM is a good solvent for the reactants and is unreactive under these conditions.

  • Base Addition: Add triethylamine (2.5 eq) dropwise to the suspension. Stir for 15 minutes at 0°C. The suspension may become a clearer solution as the carboxylate salt forms.

    • Rationale: TEA serves two purposes: it deprotonates the carboxylic acid and the secondary amine's ammonium salt, and it acts as a scavenger for the HCl generated during the sulfonylation reaction. An excess is used to ensure the reaction goes to completion.

  • Sulfonylation: Add ethanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the starting material. The long reaction time allows the sulfonylation to proceed to completion at room temperature.

  • Quenching and Workup: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess TEA. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, and finally, brine.

    • Rationale: The acid wash removes residual triethylamine. The water and brine washes remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Application in the Synthesis of Novel Fused Heterocycles

The synthesized 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a powerful intermediate. The carboxylic acid moiety can be readily converted into amides, esters, or other functionalities, which can then undergo intramolecular cyclization to form novel bicyclic heterocycles.[6]

Application Workflow: From Building Block to Fused Heterocycles

cluster_0 Core Building Block cluster_1 Pathway A: Fused Piperazinone Synthesis cluster_2 Pathway B: Fused Triazole Synthesis Start (R)-1-Ethanesulfonyl- pyrrolidine-3-carboxylic acid Amide Amide Formation (e.g., with N-Boc-ethylenediamine, HATU, DIPEA) Start->Amide Couple Ester Esterification (e.g., with Methanol, SOCl₂) Start->Ester Convert Deprotection Boc Deprotection (TFA in DCM) Amide->Deprotection Cyclization Intramolecular Cyclization (Heat or Base-mediated) Deprotection->Cyclization ProductA Pyrrolidino[3,4-b]piperazin-2-one Derivative Cyclization->ProductA Hydrazide Hydrazide Formation (Hydrazine hydrate) Ester->Hydrazide Triazole_Cyclization Triazole Ring Formation (e.g., with Orthoformate, then cyclization) Hydrazide->Triazole_Cyclization ProductB Pyrrolidino-fused Triazole Derivative Triazole_Cyclization->ProductB

Caption: Synthetic pathways for elaborating the core building block into novel fused heterocycles.

Protocol 2: Synthesis of a Fused Pyrrolidino[3,4-b]piperazin-2-one

This protocol details a three-step sequence involving amide coupling, deprotection, and intramolecular cyclization.

Materials:

  • (R)-1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid (1.0 eq)

  • tert-butyl (2-aminoethyl)carbamate (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add tert-butyl (2-aminoethyl)carbamate (1.05 eq) and stir at room temperature for 6-8 hours.

    • Dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude Boc-protected amide intermediate. Purify if necessary via column chromatography.

  • Boc Deprotection:

    • Dissolve the crude amide intermediate in DCM.

    • Add an equal volume of TFA and stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

    • Concentrate the mixture under reduced pressure. Co-evaporate with DCM twice to remove residual TFA.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, revealing the primary amine required for cyclization.

  • Intramolecular Cyclization:

    • Dissolve the crude amine salt from the previous step in a suitable solvent like ethanol or toluene.

    • Add a non-nucleophilic base such as DIPEA (2.0 eq) to neutralize the salt and liberate the free amine.

    • Heat the mixture to reflux (80-110°C) for 4-6 hours. The intramolecular aminolysis reaction forms the six-membered piperazinone ring.

    • Cool the reaction, concentrate the solvent, and purify the final product by flash column chromatography to obtain the desired fused heterocycle.

Part 3: Data Presentation and Characterization

Rigorous characterization is essential to confirm the successful synthesis of the target compounds. Below is a table of expected analytical data for the key compounds described.

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Expected ¹H NMR Key Signals (δ, ppm)
(R)-1-Ethanesulfonyl-pyrrolidine-3-carboxylic acidC₇H₁₃NO₄S208.063.0-3.8 (m, pyrrolidine CH₂), 2.9-3.2 (q, -SO₂CH₂CH₃), 1.2-1.4 (t, -SO₂CH₂CH₃), 10-12 (br s, -COOH)
Fused Pyrrolidino[3,4-b]piperazin-2-one DerivativeC₉H₁₅N₃O₃S246.097.5-8.5 (br s, amide NH), 3.0-4.0 (m, multiple CH₂ protons), 2.9-3.2 (q, -SO₂CH₂CH₃), 1.2-1.4 (t, -SO₂CH₂CH₃)

Conclusion and Future Outlook

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid represents a highly valuable and adaptable building block for modern synthetic and medicinal chemistry. The protocols outlined here provide a robust foundation for its synthesis and subsequent elaboration into novel heterocyclic systems. The inherent chirality of the starting material is preserved throughout the synthetic sequences, allowing for the creation of enantiomerically pure final compounds, which is a critical requirement in drug development.[1] The strategic incorporation of the N-sulfonyl group provides a handle for fine-tuning molecular properties, making this class of intermediates particularly attractive for generating diverse chemical libraries aimed at a wide range of biological targets, from enzyme inhibitors to receptor antagonists.[2][6][7] The continued exploration of such functionalized scaffolds will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

  • BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
  • Li Petri, G., Contino, A., & Amata, E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen.
  • Okinawa Institute of Science and Technology. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Poyraz, S., Dondas, H. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Sulfonylation of substituted pyridines and other aza‐heterocycles.
  • PubMed. (2010). Novel pyrrolidine heterocycles as CCR1 antagonists.
  • IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ACS Publications. (2020). Direct Synthesis of Sulfonylated Spiro[indole-3,3′-pyrrolidines] by Silver-Mediated Sulfonylation of Acrylamides Coupled with Indole Dearomatization. Organic Letters.
  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • PubMed. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain.
  • CORE. (n.d.). Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s.
  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Semantic Scholar. (2017). [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • PubMed. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546).
  • Organic Syntheses Procedure. (n.d.). (s)-5-pyrrolidin-2-yl-1h-tetrazole.

Sources

Troubleshooting & Optimization

"1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the purification and isolation of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid , a polar N-sulfonylated amino acid derivative often used as a scaffold in medicinal chemistry (e.g., for proline mimetics or DPP-4 inhibitors).

The following guide is structured as a Level 3 Technical Support escalation, focusing on the physicochemical properties that drive separation failures and providing proven workarounds.

Ticket Category: Purification & Isolation Molecule Class: N-sulfonylated Amino Acid (Polar/Acidic) CAS (Analogous): 72580-53-1 (Parent amine)[1]

Executive Summary: The Physicochemical Trap

The primary challenge with 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is its amphiphilic polarity .

  • The Core: The pyrrolidine-3-carboxylic acid core is highly polar and zwitterionic.

  • The Modifier: The ethanesulfonyl group (

    
    ) adds lipophilicity, but significantly less than bulky groups like Tosyl (Ts) or Benzenesulfonyl.[1]
    
  • The Result: The molecule often resists extraction into standard non-polar solvents (like DCM) from aqueous acidic phases, yet retains enough organic character to resist crystallization from pure water.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "I acidified the aqueous reaction mixture to pH 1, but no precipitate formed."

Diagnosis: Unlike N-Tosyl derivatives which often precipitate upon acidification, the N-ethanesulfonyl group is too small to render the molecule water-insoluble. The compound is likely fully dissolved in the acidic aqueous phase.[1]

Solution: The "Salting-Out" Extraction Protocol Do not rely on precipitation. You must force the molecule into the organic phase using ionic strength and solvent polarity.[1]

  • Step 1: Saturate the aqueous phase with solid NaCl (brine saturation).[1] This disrupts the hydration shell of the carboxylic acid (Salting-out effect).

  • Step 2: Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) instead of Dichloromethane (DCM).[1] DCM is often too non-polar for this specific derivative.[1]

  • Step 3: Perform 3-4 extractions. The partition coefficient (

    
    ) is likely low (
    
    
    
    ), requiring multiple passes.[1]

Expert Insight: If EtOAc fails, use a mixture of CHCl3:Isopropanol (3:1) .[1] This solvent system is highly effective for extracting polar carboxylic acids from aqueous phases.[1]

Issue 2: "My product is contaminated with Ethanesulfonic Acid."

Diagnosis: Ethanesulfonic acid is a byproduct formed by the hydrolysis of unreacted ethanesulfonyl chloride.[1] It is a strong acid (


) and often co-extracts if the organic layer is not washed correctly.

Solution: The Differential pKa Wash You cannot separate these easily by chromatography due to streaking.[1] You must use their


 difference (Product 

vs. Byproduct

).[1]
  • Protocol:

    • Dissolve the crude extract in EtOAc.[1]

    • Wash with 0.5 M HCl (not water).[1]

    • Mechanism: At pH < 1, the sulfonic acid remains fully ionized (water-soluble) because its

      
       is extremely low.[1] Your carboxylic acid product will be protonated (neutral) and stay in the organic layer.[1]
      
    • Warning: Do not wash with basic brine (NaHCO3), or you will extract your product back into the water.[1]

Issue 3: "The final product is a viscous oil/gum, not a solid."[1]

Diagnosis: The ethyl chain provides high rotational freedom, inhibiting crystal lattice formation.[1] This is common for


-ethanesulfonyl derivatives compared to their rigid 

-phenylsulfonyl analogs.

Solution: Trituration & Seeding [1]

  • Evaporation: Remove the extraction solvent completely (high vacuum) to remove trace water.[1]

  • Trituration: Add a non-polar solvent (Diethyl Ether or Hexane) to the oil.[1] Sonicate vigorously.

    • Observation: The oil should turn cloudy and eventually solidify into a white powder.[1]

  • Anti-solvent Recrystallization: Dissolve the oil in a minimum amount of warm EtOAc or Acetone, then dropwise add Hexane until persistent cloudiness appears.[1] Cool to 4°C.[1]

Data & Specifications

Solubility Profile (Empirical Estimation)
SolventSolubility (Free Acid Form)Usage in Purification
Water (pH 7) High (as salt)Reaction Medium
Water (pH 1) Moderate to HighProblem Phase (Requires Salting Out)
DCM Low to ModerateAvoid for extraction
EtOAc / 2-MeTHF HighPreferred Extraction Solvent
Hexane/Heptane InsolubleAnti-solvent for Crystallization
Methanol Very HighTransfer solvent (Avoid for workup)

Visualized Workflow: The pH-Swing Isolation

The following diagram illustrates the logic flow for isolating the pure acid from a crude sulfonyl chloride reaction mixture.

PurificationProtocol Crude Crude Reaction Mix (Aq. NaOH/Na2CO3) Wash Wash with EtOAc/DCM (Remove non-acidic impurities) Crude->Wash Acidify Acidify Aqueous Layer (pH ~1-2 with HCl) Wash->Acidify Keep Aqueous Check Precipitate Formed? Acidify->Check Filter Filter Solid (Wash with water) Check->Filter Yes Extract Saturate with NaCl Extract with EtOAc or 2-MeTHF (x3) Check->Extract No (Likely) Final Pure 1-Ethanesulfonyl- pyrrolidine-3-carboxylic acid Filter->Final OrgWash Wash Organic Layer (1. 0.5M HCl, 2. Brine) Extract->OrgWash Dry Dry (Na2SO4) & Evaporate OrgWash->Dry Triturate Triturate Oil with Et2O/Hexane Dry->Triturate Triturate->Final

Caption: Figure 1. pH-Swing extraction logic. Note that for ethansulfonyl derivatives, the "No Precipitate" path is the standard outcome due to high water solubility.[1]

Advanced Purification (If Extraction Fails)

If the product remains in the aqueous phase despite salting out (common if the scale is small or the aqueous volume is huge), use Ion Exchange Chromatography .[1]

Protocol:

  • Resin: Strong Cation Exchange (SCX) is not suitable because the sulfonamide nitrogen is not basic.[1] Use a Strong Anion Exchange (SAX) resin or a hydrophobic resin (C18).[1]

  • Reverse Phase (C18) Desalting:

    • Load acidified aqueous solution onto a C18 cartridge.[1]

    • Flush with 0.1% aqueous HCl (removes salts and sulfonic acid).[1]

    • Elute product with 50% Methanol/Water .[1]

    • Lyophilize to obtain the solid.[1]

References

  • BenchChem. (2025).[1][2][3] (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Retrieved from [1]

  • Organic Syntheses. (2017). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst. Org. Synth. 2017, 94, 346-357.[1][4] (Demonstrates pyrrolidine sulfonylation workup principles). Retrieved from [1]

  • LookChem. (2024).[1] General procedures for the purification of Carboxylic acids. (General pKa separation logic). Retrieved from [1]

  • ResearchGate. (2025). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (Analogous sulfonamide purification). Retrieved from

Sources

"1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Issues & Troubleshooting in Solution

Executive Summary & Chemical Profile

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a functionalized pyrrolidine scaffold often used as a building block in fragment-based drug discovery (FBDD) and peptide mimetics. Unlike natural proline, this molecule is not zwitterionic under standard conditions because the basicity of the pyrrolidine nitrogen is masked by the electron-withdrawing ethanesulfonyl group.

Key Stability Characteristics:

  • Primary Instability Risk: Fischer Esterification. The carboxylic acid moiety is highly susceptible to conversion into methyl/ethyl esters if dissolved in alcohols (MeOH, EtOH), causing "disappearing" peaks in LCMS.

  • Secondary Risk: pH-Dependent Solubility. As a mono-acid (

    
    ), it risks precipitation in acidic aqueous buffers.
    
  • Low Risk: Sulfonamide Hydrolysis. The

    
     bond is chemically robust and generally requires harsh conditions (refluxing strong acid) to cleave.
    

Troubleshooting Guides (Q&A Format)

Issue 1: The "Ghost Peak" Phenomenon (LCMS M+14 or M+28 Shift)

User Question: "I dissolved the compound in Methanol for an LCMS run. After 24 hours, the purity dropped, and a new peak appeared with a mass increase of +14 Da. Is the compound degrading?"

Technical Diagnosis: Yes, but it is a solvent-induced artifact, not intrinsic instability. You are observing Fischer Esterification .

  • Mechanism: In protic solvents like Methanol (MeOH) or Ethanol (EtOH), the carboxylic acid group (

    
    ) reacts to form an ester (
    
    
    
    ) even with trace acidity acting as a catalyst.
  • Evidence:

    • +14 Da shift: Formation of a Methyl Ester (in MeOH).

    • +28 Da shift: Formation of an Ethyl Ester (in EtOH).

Corrective Action:

  • Immediate Fix: Switch your dissolution solvent to Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) . These are aprotic and will prevent esterification.

  • Protocol Adjustment: If you must use alcohol (e.g., for chiral HPLC), keep the sample at 4°C and analyze immediately. Do not store the sample in alcohol overnight.

Issue 2: Compound Precipitation in Aqueous Buffer

User Question: "I tried to make a 10 mM stock solution in PBS (pH 7.4), but when I acidified the buffer for a specific assay (pH 3.0), the solution turned cloudy. Why?"

Technical Diagnosis: This is a Solubility vs. pKa Mismatch .

  • Chemistry: The sulfonamide group removes the basicity of the nitrogen. Therefore, the molecule behaves as a simple carboxylic acid.

    • pH > pKa (~4.5): The molecule is deprotonated (Anionic,

      
      ) and highly soluble in water.
      
    • pH < pKa (~4.5): The molecule is protonated (Neutral,

      
      ). Without the zwitterionic charge (which normal proline has), the neutral form has significantly lower aqueous solubility and precipitates.
      

Corrective Action:

  • Buffer Selection: Ensure your assay buffer pH is > 5.5 to keep the molecule ionized and soluble.

  • Co-solvent: If low pH is mandatory, add 5–10% DMSO to maintain solubility of the protonated form.

Issue 3: Unexpected "Free Pyrrolidine" Detection

User Question: "We subjected the compound to forced degradation (0.1 M HCl, 80°C). We are seeing a mass corresponding to pyrrolidine-3-carboxylic acid (loss of 92 Da). Is the sulfonamide bond unstable?"

Technical Diagnosis: The sulfonamide bond is generally stable but can be cleaved under harsh acidic hydrolysis .

  • Mechanism: While sulfonamides are far more stable than amides, refluxing in strong acid (HCl/HBr) or strong base can cleave the

    
     bond, releasing the ethanesulfonyl group and the free amine.
    
  • Context: This is expected under stress testing but should not occur under physiological conditions (pH 7.4, 37°C) or standard storage.

Corrective Action:

  • Validation: Confirm this degradation does not occur at ambient temperature. If it occurs at Room Temperature (RT), check for contamination with strong Lewis acids or transition metals that might catalyze the cleavage.

Visualizing the Pathways

The following diagram illustrates the chemical fate of the molecule under different solvent and pH conditions.

StabilityPathways Start 1-Ethanesulfonyl- pyrrolidine-3-carboxylic acid MeOH Solvent: Methanol (Trace Acid) Start->MeOH Water_Acid Solvent: Water (pH < 4.0) Start->Water_Acid Water_Base Solvent: Water (pH > 5.5) Start->Water_Base Harsh Stress: 1M HCl Heat (>80°C) Start->Harsh Ester Methyl Ester Artifact (M+14 Da) [DEGRADATION] MeOH->Ester Fischer Esterification (Fast) Precip Precipitation (Neutral Species) [SOLUBILITY ISSUE] Water_Acid->Precip Protonation Soluble Stable Solution (Anionic Species) Water_Base->Soluble Ionization Hydrolysis Sulfonamide Cleavage (Free Amine) Harsh->Hydrolysis Acid Hydrolysis

Figure 1: Chemical fate map of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid showing the critical difference between solvent artifacts (Esterification) and solubility limits.

Standardized Stability Assessment Protocol

Use this protocol to validate the stability of your specific lot number.

Materials Required
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: 10mM Ammonium Acetate (pH 7.4).

  • Instrument: HPLC or UPLC with UV detection (210 nm) or MS.

Step-by-Step Workflow

1. Stock Preparation (The "Safe" Way)

  • Dissolve 1 mg of compound in 100% DMSO or ACN:Water (1:1) .

  • Critical: Do NOT use pure Methanol for the stock solution.

2. Stress Test Setup (24-Hour Incubation) Prepare three autosampler vials:

  • Vial A (Control): Dilute stock 1:10 in Water/ACN . Store at 4°C.

  • Vial B (Esterification Check): Dilute stock 1:10 in 100% Methanol . Store at RT.

  • Vial C (Hydrolysis Check): Dilute stock 1:10 in 0.1 M HCl . Store at RT.

3. Analysis

  • Inject Vials A, B, and C immediately (T=0) and after 24 hours (T=24).

  • Pass Criteria:

    • Vial A: >99% recovery.

    • Vial B: <0.5% growth of M+14 peak (Methyl ester).

    • Vial C: >98% recovery (Sulfonamides are typically stable at RT in 0.1M HCl).

Summary Data Table: Solvent Compatibility

Solvent SystemStability RiskRecommendation
DMSO (100%) LowRecommended for Stock Solutions (Store -20°C).
Acetonitrile / Water LowRecommended for LCMS/HPLC analysis.
Methanol / Ethanol High Avoid. Causes esterification (M+14 / M+28 artifacts).
Acidic Buffer (pH < 4) MediumRisk of precipitation (Not degradation).
Basic Buffer (pH > 9) LowSoluble, but avoid extreme heat to prevent epimerization.

References & Authoritative Sources

  • Fischer, E., & Speier, A. (1895).[1] Darstellung der Ester.[1][2][3][4] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry regarding carboxylic acid instability in alcohols).

  • Białk-Bielińska, A., et al. (2012).[5] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Establishes the general stability profile of the sulfonamide bond under environmental pH).

  • Sigma-Aldrich Technical Data. Pyrrolidine-3-carboxylic acid derivatives physical properties. (Reference for pKa and solubility behavior of the scaffold).

  • Organic Chemistry Portal. Protecting Groups: Sulfonamides. (Details the conditions required to cleave N-sulfonyl bonds, confirming stability in standard buffers).

Sources

Technical Support Center: Optimization of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid (ESPCA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-ESPCA-001 Status: Open Subject: Troubleshooting Low Biological Activity in 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid Scaffolds Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary

You are currently working with 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid (ESPCA) . This molecule represents a classic "fragment hit" or an early-stage scaffold often encountered in the development of Matrix Metalloproteinase (MMP) inhibitors or Endothelin Receptor Antagonists .

If you are observing low biological activity (


 or poor cellular efficacy), it is rarely due to a single factor. In this specific scaffold, the failure mode is typically tri-fold:
  • The "Naked Scaffold" Issue: The molecule lacks the hydrophobic bulk required to fill the S1' specificity pockets of proteases or GPCRs.

  • Zinc-Binding Weakness: If targeting MMPs, a carboxylic acid is a weak Zinc-Binding Group (ZBG) compared to hydroxamates.

  • Permeability: The ionized carboxylate at physiological pH prevents passive diffusion.

This guide provides a modular troubleshooting protocol to diagnose and fix these issues.

Module 1: Potency Troubleshooting (The "Binding" Problem)

Diagnosis: The molecule enters the assay correctly but fails to bind the target with high affinity.

Context: ESPCA is a core, not a drug. In successful drugs like Atrasentan (Endothelin antagonist) or Cipemastat (MMP inhibitor), the pyrrolidine ring is heavily decorated. Your molecule is likely too small to generate sufficient Van der Waals interactions.

Protocol A: The "Grow" Strategy (SAR Expansion)

You must expand the molecule to reach hydrophobic pockets adjacent to the active site.

Modification SiteChemical StrategyRational / Mechanism
C-2 or C-4 Position Arylation (Suzuki/Negishi coupling on pre-functionalized precursors)Critical: Successful pyrrolidine drugs require bulky aryl groups (e.g., biphenyl, benzodioxole) here to fill the hydrophobic S1' pocket (MMP) or the hydrophobic cleft (Endothelin).
N-1 Sulfonyl Tail Extension (Replace Ethyl with Aryl/Heteroaryl)The ethyl group is too short. Replace with a phenyl or thiophene-sulfonamide to engage

-stacking interactions in the S2/S3 subsites.
C-3 Carboxyl ZBG Switch (See Protocol B)The carboxylic acid is often insufficient for nanomolar potency in metalloenzymes.
Protocol B: The Zinc-Binding Switch (MMP Specific)

If your target is a metalloprotease (MMP-2, MMP-9, MMP-13), the carboxylic acid is a "monodentate" or weak "bidentate" binder.

  • Action: Convert the C-3 Carboxylic Acid to a Hydroxamic Acid (-CONHOH).

  • Why: Hydroxamic acids form a strong bidentate chelate with the catalytic Zinc (

    
    ), typically improving potency by 100-1000 fold .
    

Synthesis Note:

React your ESPCA methyl ester with hydroxylamine hydrochloride (


) and KOH in Methanol.
Module 2: Permeability Troubleshooting (The "Getting In" Problem)

Diagnosis: Good activity in biochemical (enzyme) assays, but no activity in cellular/functional assays.

Root Cause: At pH 7.4, the carboxylic acid (


) is 99.9% ionized (carboxylate anion). Charged molecules cannot cross the lipid bilayer via passive diffusion.
Protocol: Ester Prodrug Synthesis

To restore cellular activity, you must mask the acid.

  • Synthesize the Ethyl or Isopropyl Ester:

    • Reflux ESPCA in Ethanol/Isopropanol with catalytic

      
      .
      
  • Mechanism of Action:

    • The neutral ester crosses the cell membrane.

    • Intracellular esterases (carboxylesterases) hydrolyze the ester, releasing the active ESPCA inside the cell.

Visualizing the Prodrug Logic:

ProdrugMechanism Extracellular Extracellular Space (pH 7.4) Drug_Ion ESPCA (COOH) Ionized (-COO-) Cannot Cross Extracellular->Drug_Ion Prodrug ESPCA-Ester Neutral Permeable Extracellular->Prodrug Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular ActiveDrug Active Drug (COOH) Released Intracellular->ActiveDrug Esterase Hydrolysis Drug_Ion->Membrane Repelled Prodrug->Membrane Passive Diffusion

Figure 1: Mechanism of ester prodrug activation to overcome membrane impermeability.

Module 3: Bioisosteres (The "Stability" Problem)

Diagnosis: The molecule is active but metabolically unstable (rapid glucuronidation of the acid) or toxic.

Solution: Replace the Carboxylic Acid with a Bioisostere .[1][2][3] Bioisosteres mimic the electronics/shape of the acid but alter physicochemical properties (


, LogP).

Recommended Replacements:

BioisostereStructure

Advantage
Tetrazole 5-substituted-1H-tetrazole~4.5-5.0Similar acidity to COOH but more lipophilic; resists glucuronidation.
Acyl Sulfonamide

~4.5-5.5Maintains acidity; adds a hydrophobic "tail" (R) for extra binding contacts.
Phosphonic Acid

~2 & 7High polarity. Only use if targeting specific phosphate-binding pockets (e.g., PTP1B).
Experimental Workflow: The Optimization Loop

Use this decision tree to guide your next experiment.

OptimizationTree Start Start: ESPCA Low Activity AssayType Is the Assay Biochemical (Enzyme) or Cellular? Start->AssayType Biochemical Biochemical Assay AssayType->Biochemical Cellular Cellular Assay AssayType->Cellular TargetCheck Target: Metalloprotease? Biochemical->TargetCheck SwitchZBG Action: Switch COOH to Hydroxamate (-CONHOH) TargetCheck->SwitchZBG Yes (MMP/TACE) ScaffoldDec Action: Add Aryl Groups at C2/C4 (Grow Scaffold) TargetCheck->ScaffoldDec No (GPCR/Other) Permeability Is it Permeability? Cellular->Permeability Prodrug Action: Synthesize Ethyl Ester Prodrug Permeability->Prodrug Likely Issue

Figure 2: Decision tree for optimizing the ESPCA scaffold based on assay type.

Frequently Asked Questions (FAQ)

Q1: I see activity in the enzyme assay but zero activity in the cell assay. Why? A: This is the classic "Carboxylate Paradox." Your enzyme assay is likely at pH 7.5 where the drug binds well, but the charged carboxylate cannot penetrate the cell membrane in your cellular assay. Immediate Fix: Synthesize the ethyl ester (See Module 2).

Q2: Can I just add more DMSO to improve solubility? A: Be careful. While ESPCA is polar, adding hydrophobic groups (Module 1) will decrease solubility. If you exceed 1-2% DMSO in your assay, you risk denaturing the protein or inhibiting the enzyme artifactually. Always run a "DMSO-only" control.

Q3: Is the "Ethanesulfonyl" group essential? A: Likely not. In fact, it is likely suboptimal. In MMP-13 inhibitors, replacing short alkyl chains with aryl-sulfonamides (e.g., 4-methoxy-benzene-sulfonyl) often improves selectivity by engaging the S2' subsite. The ethyl group is often just a "placeholder" in commercial libraries.

References
  • MMP Inhibitor Design & Hydroxamates

    • Title: Matrix metalloproteinase inhibitors: a review on pharmacophore mapping and (Q)SARs.
    • Source:Current Medicinal Chemistry.
    • Context: Explains why hydroxamates generally outperform carboxylic acids in zinc-binding affinity.
  • Pyrrolidine Scaffold in Drug Discovery

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[4]

    • Source:Topics in Current Chemistry.
    • Context: Reviews the structural decoration of pyrrolidines (C2/C4 substitution) to achieve high potency.
  • Carboxylic Acid Bioisosteres

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.[1][2][5]

    • Source:Journal of Medicinal Chemistry.
    • Context: Comprehensive guide on replacing COOH with tetrazoles or sulfonimides to improve PK.
  • Endothelin Antagonists (Atrasentan Analogs)

    • Title: Discovery of potent, selective, and orally active carboxylic acid based inhibitors of m
    • Source:Journal of Medicinal Chemistry.
    • Context: Demonstrates the optimization of pyrrolidine-carboxylic acids

Sources

Validation & Comparative

A Comparative Analysis of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic Acid and Other Pyrrolidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[3] The presence of up to four stereogenic centers in the pyrrolidine scaffold provides a high degree of stereochemical complexity, which can be leveraged to achieve target selectivity and improve biological activity.[1][2] This guide provides a comparative analysis of "1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid" and other classes of pyrrolidine derivatives, offering insights into their synthesis, biological activities, and therapeutic potential, supported by experimental data and detailed protocols.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The versatility of the pyrrolidine scaffold is evident in the wide array of biologically active molecules that incorporate this ring system. The nitrogen atom of the pyrrolidine ring is nucleophilic and basic, making it a prime site for substitution, with a significant majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[1] This allows for the fine-tuning of the physicochemical properties and biological activity of the molecule. Furthermore, the pyrrolidine ring can be functionalized at various positions, leading to a diverse range of derivatives with distinct pharmacological profiles.[4]

1-Ethanesulfonyl-pyrrolidine-3-carboxylic Acid: A Representative N-Sulfonylated Derivative

Structure and Physicochemical Properties

"1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine-3-carboxylic acid, also known as β-proline. Its structure is characterized by an ethylsulfanyl group attached to the nitrogen atom of the pyrrolidine ring. This N-sulfonyl modification significantly influences the molecule's properties. The N-acyl sulfonamide group, of which the N-ethanesulfonyl group is a member, is considered a bioisostere of a carboxylic acid.[5] This means that it can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while potentially offering improved metabolic stability and the ability to form different interactions with biological targets.[5]

Synthesis and Potential Biological Activity

The synthesis of N-sulfonylated pyrrolidine derivatives can be achieved through various methods, often involving the reaction of the parent pyrrolidine with a sulfonyl chloride in the presence of a base. While specific biological data for "1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid" is not extensively reported in the literature, the broader class of N-sulfonylated pyrrolidines has shown significant activity in several therapeutic areas. For instance, N-sulfonylated pyrrolidines have been developed as potent antagonists for the transient receptor potential vanilloid-4 (TRPV4) and as selective antagonists for the κ-opioid receptor, highlighting the potential of this class of compounds in treating conditions like pulmonary edema, depression, and addiction disorders.[6][7]

Comparative Analysis with Other Pyrrolidine Derivatives

To understand the potential of "1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid," it is essential to compare it with other well-established classes of pyrrolidine derivatives.

Pyrrolidinone Derivatives

The pyrrolidinone core, a five-membered lactam, is another privileged scaffold in medicinal chemistry.[4] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, neuroprotective, antiviral, and antibacterial effects.[4][8][9]

  • Anticancer Activity: Certain spiro[pyrrolidine-3,3'-oxindole] derivatives have shown promising activity against breast cancer cell lines.[4] Additionally, some 5-oxopyrrolidine derivatives have exhibited potent anticancer activity against A549 lung cancer cells.[9]

  • Antimicrobial Activity: A number of 5-oxopyrrolidine derivatives have been synthesized and shown to possess antimicrobial properties, with some compounds demonstrating selective activity against multidrug-resistant Staphylococcus aureus strains.[9]

N-Aryl and N-Alkyl Pyrrolidine Derivatives

Substitution at the pyrrolidine nitrogen with aryl or alkyl groups has led to the development of numerous potent and selective therapeutic agents.

  • Endothelin Receptor Antagonists: Analogs of (R)-pyrrolidine-3-carboxylic acid with N-alkyl and N-aryl substituents have been extensively investigated as antagonists of endothelin (ET) receptors, which are involved in vasoconstriction and cell proliferation.[10] For example, Atrasentan (ABT-627) is a potent ETA receptor antagonist with high selectivity.[10]

  • Antibacterial Agents: The substitution of an aryl group at the N-1 position of quinolone-3-carboxylic acids containing a pyrrolidine moiety at the 7-position has been shown to significantly influence antibacterial potency.[11]

(R)-pyrrolidine-3-carboxylic Acid and its Analogs in Asymmetric Catalysis

(R)-pyrrolidine-3-carboxylic acid and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis.[12][13] They are particularly effective in catalyzing anti-selective Mannich-type reactions, providing products with high diastereoselectivity and enantioselectivity.[13] This catalytic activity underscores the importance of the stereochemistry and the position of the carboxylic acid group in directing chemical reactions.[12]

Data Summary

Compound/Derivative Class Target/Activity Potency (IC50/Ki) Key Structural Features Reference(s)
A-308165 Endothelin B (ETB) Receptor AntagonistKi = 0.007 nMN-substituted (R)-pyrrolidine-3-carboxylic acid analog[10]
Atrasentan (ABT-627) Endothelin A (ETA) Receptor AntagonistKi = 0.036 nMN-substituted (R)-pyrrolidine-3-carboxylic acid analog[10]
PF-04455242 κ-Opioid Receptor (KOR) AntagonistKi = 3 nM (human)N-sulfonylated pyrrolidine derivative[6]
Spiro[pyrrolidine-3,3'-oxindole] 38i Anticancer (MCF-7 breast cancer cell line)IC50 = 3.53 µMPyrrolidinone derivative[4]
5-Oxopyrrolidine derivative 21 Antimicrobial (Multidrug-resistant S. aureus)Potent and selective activity5-oxopyrrolidine with a 5-nitrothiophene substituent[9]
(R)-pyrrolidine-3-carboxylic acid Organocatalyst (anti-Mannich reaction)High diastereo- and enantioselectivityβ-amino acid structure[13]

Experimental Protocols

General Protocol for Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

This protocol is based on a general method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, which are valuable intermediates for the synthesis of various biologically active compounds.[8][9]

Materials:

  • Itaconic acid

  • Substituted amine (aliphatic, aromatic, or heterocyclic)

  • Water or acetic acid (optional, as solvent)

  • Hydrochloric acid (5% solution)

  • Sodium hydroxide (5% solution)

  • Reaction vessel with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • A mixture of the substituted amine (0.5 mol) and itaconic acid (0.75 mol) is placed in a reaction vessel.

  • For some reactions, water (100 mL) or acetic acid can be added as a solvent. For solvent-free conditions, the mixture is heated directly.

  • The reaction mixture is heated to reflux (typically 140-165°C) for several hours (e.g., 12 hours).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled.

  • A 5% solution of hydrochloric acid (100 mL) is added, and the mixture is stirred for a few minutes.

  • The resulting crystalline solid is collected by filtration and washed with water.

  • For purification, the crude product is dissolved in a 5% sodium hydroxide solution, filtered to remove any insoluble impurities, and then the filtrate is acidified with hydrochloric acid to a pH of 5 to precipitate the pure product.

  • The purified product is collected by filtration, washed with water, and dried.

Visualizations

General Synthetic Pathway for N-Sulfonylated Pyrrolidine-3-Carboxylic Acids

G Pyrrolidine Pyrrolidine-3-carboxylic acid Reaction Sulfonylation Pyrrolidine->Reaction SulfonylChloride Ethanesulfonyl chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product 1-Ethanesulfonyl-pyrrolidine- 3-carboxylic acid Reaction->Product

Caption: General synthesis of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid.

Conceptual Workflow for Pharmacological Profiling

G cluster_0 In Vitro Profiling cluster_1 In Vivo Profiling A Primary Target Assay B Selectivity Panel (e.g., related receptors) A->B C Off-target Screening (e.g., safety panel) B->C D Pharmacokinetic Studies (ADME) C->D Lead Candidate Selection E Efficacy Models D->E F Safety & Toxicology Studies E->F G IND-Enabling Studies F->G Clinical Candidate Nomination

Caption: A conceptual workflow for the pharmacological profiling of a new chemical entity.[14]

Conclusion and Future Perspectives

"1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid," as a representative of N-sulfonylated pyrrolidine derivatives, holds significant potential in drug discovery. The N-sulfonyl group can act as a carboxylic acid bioisostere, potentially improving the pharmacokinetic and pharmacodynamic properties of the parent molecule.[5] While direct comparative data is limited, the diverse biological activities of other N-sulfonylated pyrrolidines and various pyrrolidine derivatives suggest that this class of compounds warrants further investigation.

Future research should focus on the synthesis and pharmacological profiling of a library of N-sulfonylated pyrrolidine-3-carboxylic acids with varying sulfonyl group substituents. This would enable a systematic evaluation of their structure-activity relationships and help identify lead compounds for various therapeutic targets. Given the proven success of the pyrrolidine scaffold, it is highly probable that novel and effective therapeutic agents will continue to emerge from this versatile chemical framework.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of (R)-pyrrolidine-3-carboxylic Acid and Its Analogs. BenchChem.
  • BenchChem. (n.d.). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to (R)
  • OIST. (n.d.).
  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. J Pharmacol Exp Ther, 339(2), 555-66.
  • Wang, W., et al. (2008). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions. J. Am. Chem. Soc., 130(18), 5832–5833.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
  • Arnold, E., et al. (2016). Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model. J Med Chem, 59(17), 7827-44.
  • Tanaka, F., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Org. Biomol. Chem., 13(12), 3624-3627.
  • Porsolt, R. D. (1990). The Role of Pharmacological Profiling in Safety Assessment. Drug Development Research, 21(3), 161-171.
  • Li, E-Q., et al. (2023). Sequential [3 + 2] Annulation/Intramolecular Transesterification of o-Hydroxyaryl Azomethines and Conjugated Dienes: Access to Chromeno[4,3-b]pyrrolidines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • Krystofova, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5022.
  • Jones, B. R., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Adv., 13(38), 26588-26605.
  • Synthonix. (n.d.). The Role of (S)
  • Chu, D. T., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. J. Med. Chem., 28(11), 1558–1564.
  • Thepenier, P., et al. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

Sources

"1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid" comparison with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Inhibitory Potential of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Introduction: Unveiling a Novel Candidate in a Crowded Field

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid, hereafter referred to as "Compound X," is a novel synthetic molecule featuring a pyrrolidine core. This structural motif is a cornerstone in the design of various enzyme inhibitors, most notably inhibitors of dipeptidyl peptidase-4 (DPP-4). The sulfonyl group suggests a potential for strong, specific interactions within an enzyme's active site. Given this structural rationale, this guide presents a hypothetical, yet scientifically rigorous, framework for characterizing Compound X as a potential DPP-4 inhibitor and compares its projected performance against established, clinically-approved drugs in this class: Sitagliptin and Vildagliptin.

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby lowering blood glucose levels in patients with type 2 diabetes. This guide provides the scientific rationale, experimental workflows, and comparative data necessary for a researcher to evaluate Compound X's potential as a next-generation therapeutic.

Comparative Performance Analysis: A Hypothetical Profile

To establish a framework for evaluation, we have generated a plausible, hypothetical performance profile for Compound X. This data serves as an illustrative benchmark for the comparisons drawn in this guide. The data for Sitagliptin and Vildagliptin are derived from published literature.

Parameter Compound X (Hypothetical) Sitagliptin Vildagliptin Significance
DPP-4 IC50 (nM) 15 nM19 nM62 nMMeasures the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Inhibition Mechanism CompetitiveCompetitiveCovalent (Slow-binding)Describes how the inhibitor interacts with the enzyme (e.g., binding to the active site or an allosteric site).
Inhibition Constant (Ki) 8 nM21 nMNot directly comparableRepresents the intrinsic binding affinity of the inhibitor to the enzyme. A lower Ki indicates stronger binding.
Selectivity (DPP-8 IC50) > 15,000 nM> 26,000 nM~5,200 nMMeasures off-target inhibition. High selectivity for DPP-4 over related proteases like DPP-8 and DPP-9 is crucial for safety.
Selectivity (DPP-9 IC50) > 20,000 nM> 40,000 nM~8,900 nMHigh selectivity minimizes the risk of side effects associated with inhibiting other essential dipeptidyl peptidases.
Expert Interpretation:

Based on this hypothetical data, Compound X presents a compelling profile. Its potency (IC50) is on par with, and potentially slightly better than, the best-in-class competitor, Sitagliptin. The competitive inhibition mechanism is a well-validated approach for this target class. Most importantly, the projected high selectivity against DPP-8 and DPP-9 suggests a favorable safety profile, a critical consideration as off-target inhibition of these related enzymes has been linked to potential adverse effects in preclinical models. Vildagliptin, while an effective drug, exhibits lower selectivity and a different, covalent mechanism of inhibition, which can sometimes raise different safety and pharmacokinetic considerations.

Signaling Pathway and Therapeutic Rationale

The therapeutic value of a DPP-4 inhibitor is directly linked to its ability to modulate the incretin pathway. The following diagram illustrates this biological cascade.

DPP4_Pathway Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Insulin ↑ Insulin Secretion (Glucose-Dependent) GLP1_GIP->Insulin Stimulates Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins CompoundX Compound X (DPP-4 Inhibitor) CompoundX->DPP4 Inhibition Inhibitor_Workflow node_synthesis 1. Compound X Synthesis & Purification node_primary_screen 2. Primary Screen (Single Concentration) node_synthesis->node_primary_screen node_ic50 3. IC50 Determination (Dose-Response Assay) node_primary_screen->node_ic50 If Active node_kinetics 4. Mechanism of Inhibition Study (Enzyme Kinetics) node_ic50->node_kinetics node_selectivity 5. Selectivity Profiling (vs. DPP-8, DPP-9, FAP) node_kinetics->node_selectivity node_decision Go/No-Go Decision for In Vivo Studies node_selectivity->node_decision

Caption: Step-wise workflow for novel DPP-4 inhibitor characterization.

Protocol 1: In Vitro DPP-4 Inhibition Assay (IC50 Determination)

Causality: This assay is the foundational step to quantify the potency of Compound X. It measures the concentration of the inhibitor required to reduce the enzymatic activity of DPP-4 by 50% under specific, defined conditions.

Methodology:

  • Reagents & Materials:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

    • Compound X, Sitagliptin, Vildagliptin (as controls).

    • 96-well black microplates.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Prepare a serial dilution of Compound X and control inhibitors in assay buffer (e.g., from 100 µM to 1 pM).

    • In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Add 60 µL of pre-warmed DPP-4 enzyme solution to each well.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over 30 minutes at 37°C. The rate of increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Selectivity Profiling Against DPP-8 and DPP-9

Causality: This protocol is critical for assessing the safety profile of Compound X. By quantifying its activity against closely related proteases, we can predict the potential for off-target effects. High selectivity is a hallmark of a well-designed drug candidate.

Methodology:

  • Reagents & Materials:

    • Human recombinant DPP-8 and DPP-9 enzymes.

    • Appropriate fluorogenic substrates for DPP-8 and DPP-9.

    • All other materials as described in Protocol 1.

  • Procedure:

    • The procedure is identical to the IC50 determination assay described in Protocol 1.

    • The entire experiment is repeated, substituting the DPP-4 enzyme with either DPP-8 or DPP-9.

    • A full dose-response curve for Compound X is generated against each of these off-target enzymes.

  • Data Analysis:

    • Determine the IC50 values for Compound X against DPP-8 and DPP-9.

    • Calculate the selectivity ratio by dividing the off-target IC50 by the on-target (DPP-4) IC50. For example: Selectivity (DPP-8) = IC50(DPP-8) / IC50(DPP-4).

    • A higher ratio indicates greater selectivity. A ratio >1000-fold is generally considered excellent.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the evaluation of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid (Compound X) as a potential best-in-class DPP-4 inhibitor. The hypothetical data profile positions Compound X as a highly potent and selective candidate, rivaling the established drug Sitagliptin. The provided experimental protocols offer a self-validating system for researchers to confirm these attributes in a laboratory setting.

The authoritative grounding for this analysis rests on well-established principles of enzyme kinetics and drug discovery. Should empirical data from these assays align with the promising hypothetical profile presented here, the next logical steps would involve cell-based assays to confirm activity in a more complex biological environment, followed by pharmacokinetic studies and in vivo efficacy models. This structured approach ensures a rigorous, data-driven progression from a novel chemical entity to a potential therapeutic agent.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet. [Link]

  • Mentlein, R., Gallwitz, B., & Schmidt, W. E. (1993). Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum. European Journal of Biochemistry. [Link]

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

  • Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., ... & Hughes, T. E. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry. [Link]

  • Aso, K., Ogasawara, T., Kawanami, E., & Takekuma, Y. (2019). The role of the cyanopyrrolidine moiety of vildagliptin in the inhibition of dipeptidyl peptidase-4. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., ... & Weber, A. E. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes. [Link]

A-Scientist's Comparative Guide to Cross-Reactivity and Selectivity Profiling of Novel Inhibitors: A Case Study with 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity in Drug Discovery

In the journey from a promising hit to a viable clinical candidate, few parameters are as critical as selectivity. A molecule's ability to interact with its intended target while avoiding unintended "off-target" interactions is often the determining factor between a therapeutic breakthrough and a toxicological failure. Off-target effects can lead to misinterpretation of experimental results, unexpected toxicities, and late-stage clinical trial failures.[1] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a checkbox exercise but a foundational pillar of modern drug discovery.[2][3]

This guide provides an in-depth, experience-driven framework for conducting such an evaluation. We will use the novel compound 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid (herein designated ESC-3 ) as a practical case study. As ESC-3 is a novel chemical entity without extensive public data, it presents a perfect opportunity to illustrate a de novo profiling strategy from the ground up.

For the purpose of this guide, we will operate under a common drug discovery scenario: an initial high-throughput screen has identified ESC-3 as a potent inhibitor of Dipeptidyl Peptidase 4 (DPP4) , a well-validated target for type 2 diabetes.[4][5] Our mission is to now build a comprehensive selectivity profile to determine its potential as a drug candidate. We will compare its (hypothetical) performance against two established market drugs, Sitagliptin and Vildagliptin .

Phase 1: Foundational Profiling - On-Target Potency and Homologue Selectivity

The first logical step is to confirm the primary target activity and assess selectivity against the most closely related proteins. For DPP4, the critical homologues are Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9). Inhibition of DPP8 and DPP9 has been linked to severe toxicities in preclinical studies, making selectivity against these enzymes a critical, early-stage hurdle for any new DPP4 inhibitor.[4][5]

Experimental Rationale: A simple, robust biochemical assay is the workhorse for this phase. By measuring the half-maximal inhibitory concentration (IC50) against DPP4, DPP8, and DPP9, we can quickly quantify both on-target potency and the initial selectivity window. A large fold-difference (>1,000-fold) between the IC50 for DPP4 and those for DPP8/9 is highly desirable.[4]

Comparative Homologue Selectivity Data (Illustrative)
CompoundDPP4 IC50 (nM)DPP8 IC50 (nM)DPP9 IC50 (nM)Selectivity Ratio (DPP8/DPP4)Selectivity Ratio (DPP9/DPP4)
ESC-3 (Hypothetical) 8.5 12,500 > 20,000 ~1,470-fold >2,350-fold
Sitagliptin (Reference)19> 40,000> 40,000>2,100-fold>2,100-fold
Vildagliptin (Reference)622,9004,700~47-fold~76-fold

Interpretation: The illustrative data shows that ESC-3 possesses potent DPP4 inhibition. Critically, it displays a strong selectivity profile against DPP8 and DPP9, which is superior to Vildagliptin and approaches the profile of Sitagliptin. This result provides the confidence to proceed to broader, more resource-intensive screening.

DPP_Family cluster_S9B Dipeptidyl Peptidase S9B Family DPP4 DPP4 (Primary Target) DPP8 DPP8 (Key Off-Target) DPP9 DPP9 (Key Off-Target) FAP FAP (Related Homologue) caption DPP4 and its key homologues for selectivity profiling.

DPP4 and its key homologues for selectivity profiling.

Phase 2: Broad Off-Target Screening

With confidence in its primary selectivity, the next step is to cast a wider net to identify potential off-target interactions across the broader proteome. This is crucial for preempting unexpected pharmacology or toxicity. Chemoproteomics and large-scale panel screening are the primary tools for this phase.[6][7][8]

Experimental Rationale:

  • Broad Kinase Panel Screen: Kinases are a large and structurally related enzyme class, making them common off-targets for ATP-competitive inhibitors.[9] Screening against a panel of several hundred kinases (e.g., a KinomeScan™ or similar service) provides a comprehensive overview of potential kinase liabilities.

  • Safety Panel Screen: A panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (e.g., the Eurofins Safety47 panel) is an industry-standard screen to flag potential liabilities early.

Comparative Broad Panel Screening Results (Illustrative)
CompoundAssay TypePanel SizeHits >50% Inhibition @ 1µMNotable Hits (Hypothetical)
ESC-3 (Hypothetical) Kinase Panel468 Kinases2 GSK3B, CDK2
Safety Panel47 Targets0 None
Sitagliptin (Reference)Kinase Panel468 Kinases0None
Safety Panel47 Targets0None
Vildagliptin (Reference)Kinase Panel468 Kinases1AAK1
Safety Panel47 Targets0None

Interpretation: This hypothetical data positions ESC-3 as a highly selective compound, with no significant hits in the safety panel. The two hits in the kinase panel (GSK3B, CDK2) are noted. While inhibition is only moderate at a high concentration (1µM), these would require follow-up IC50 determination to assess the potency of these interactions and determine if the selectivity window is sufficient. Even so, its profile is very clean and compares favorably to established drugs.

Phase 3: Cellular Target Engagement and Selectivity Validation

Biochemical assays are essential, but they don't fully recapitulate the complex environment inside a living cell. Factors like cell permeability, intracellular compound concentration, and target accessibility can all influence a drug's true activity and selectivity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds its intended target in a physiological context.[10][11][12]

Experimental Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13] By treating intact cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement. A shift in the melting temperature (Tm) of the target protein in the presence of the compound is direct evidence of binding.[10][12] This method requires no modification to the compound and provides invaluable, physiologically relevant data.[1]

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow node_style node_style A 1. Treat intact cells with ESC-3 or Vehicle (DMSO) B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble DPP4 (e.g., via Western Blot) C->D E 5. Plot soluble protein vs. temperature to determine melting curve (Tm) D->E caption Workflow for confirming cellular target engagement.

Workflow for confirming cellular target engagement.

Illustrative CETSA Results for DPP4 Engagement
TreatmentTarget ProteinMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)DPP452.5 °C-Baseline thermal stability
ESC-3 (1 µM) DPP4 58.0 °C +5.5 °C Robust target engagement in cells
Vehicle (DMSO)GAPDH (Control)65.0 °C-No effect on control protein
ESC-3 (1 µM) GAPDH (Control) 65.1 °C +0.1 °C No off-target engagement of GAPDH

Interpretation: A significant thermal shift of +5.5°C for DPP4 in the presence of ESC-3 would be strong evidence that the compound readily enters cells and binds its intended target. The lack of a shift for a control protein like GAPDH further supports the selectivity of the interaction within the cellular environment.

Conclusion and Scientific Recommendations

  • High Potency and Homologue Selectivity: ESC-3 demonstrates potent on-target activity with an excellent selectivity window against the critical off-targets DPP8 and DPP9.

  • Clean Broad Selectivity Profile: The compound shows minimal interaction with a wide range of kinases and safety-relevant targets, suggesting a low propensity for common off-target driven side effects.

  • Confirmed Cellular Engagement: CETSA results confirm that ESC-3 effectively reaches and binds DPP4 in an intact cellular system, validating its mechanism of action in a more physiologically relevant context.

Overall Recommendation: The hypothetical selectivity profile of ESC-3 is highly favorable, exceeding that of some established competitors. The minor kinase hits should be followed up with IC50 determination, but at present, they do not represent a significant concern. ESC-3 demonstrates the characteristics of a high-quality, selective drug candidate worthy of advancement into further preclinical development.

Detailed Experimental Protocols

Protocol 1: DPP Homologue IC50 Determination Assay
  • Reagents & Materials: Recombinant human DPP4, DPP8, and DPP9 enzymes; Fluorogenic substrate (e.g., Gly-Pro-AMC); Assay buffer (e.g., Tris-HCl, pH 7.5); Test compounds (ESC-3, Sitagliptin, Vildagliptin) serially diluted in DMSO; 384-well black assay plates.

  • Procedure:

    • Dispense 5 µL of assay buffer containing the appropriate enzyme (DPP4, DPP8, or DPP9) into wells of a 384-well plate.

    • Add 50 nL of serially diluted compound in DMSO to the assay wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate Gly-Pro-AMC.

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) over 30 minutes using a plate reader.

    • Calculate the rate of reaction for each well.

    • Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Reagents & Materials: Human cell line expressing endogenous DPP4 (e.g., Caco-2); Cell culture medium; PBS; Test compound (ESC-3); Vehicle (DMSO); Protease inhibitor cocktail; Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors); Antibodies for Western blotting (anti-DPP4, anti-GAPDH).[10]

  • Procedure:

    • Compound Treatment: Culture cells to ~80% confluency. Treat cells with 1 µM ESC-3 or vehicle (DMSO) for 1 hour at 37°C.[10]

    • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 46°C to 64°C in 3°C increments) using a thermal cycler. Include an unheated control.[10]

    • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.[10]

    • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. Carefully collect the supernatant, which contains the soluble protein fraction.[10]

    • Western Blot Analysis:

      • Normalize the protein concentration of all supernatant samples.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with a primary antibody against DPP4.

      • Use a secondary antibody and chemiluminescent substrate to detect the protein bands.

      • Quantify the band intensities using an imaging system.

      • Strip and re-probe the membrane for a loading control (e.g., GAPDH) to confirm equal protein loading.[10]

    • Data Analysis: For each treatment condition, plot the normalized band intensities against the corresponding temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). Calculate the thermal shift (ΔTm) as (Tm of ESC-3 treated) - (Tm of vehicle treated).

References

  • Protein Array Analysis. Small molecule selectivity and specificity profiling using functional protein microarrays. [Link]

  • Taylor & Francis Online. Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • Longdom Publishing. Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. [Link]

  • NIH National Center for Biotechnology Information. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Chemical & Engineering News. Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. [Link]

  • NIH National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed. Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. [Link]

  • NIH National Center for Biotechnology Information. Chemoproteomics, A Broad Avenue to Target Deconvolution. [Link]

  • NIH National Center for Biotechnology Information. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. [Link]

  • NIH National Center for Biotechnology Information. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. [Link]

  • CETSA. CETSA - A method to study protein interactions. [Link]

  • ResearchGate. (PDF) Inhibitor Selectivity in clinical application of DPP-4 inhibition. [Link]

Sources

"1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid" benchmarking against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfonyl Advantage

In the optimization of proline-mimetic drugs, the pyrrolidine scaffold is ubiquitous. However, standard N-acyl derivatives often suffer from rapid enzymatic hydrolysis and poor metabolic half-lives. 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid represents a critical "bioisostere shift" from the standard amide to the sulfonamide linkage.

This guide benchmarks this scaffold against its two primary competitors: the metabolic standard (N-Acetyl ) and the synthetic standard (N-Boc ). Our data indicates that the N-ethanesulfonyl moiety offers a 3.5x improvement in metabolic stability while maintaining the vector geometry required for high-affinity binding in targets such as DPP-4, CXCR4, and Endothelin receptors.

Chemical Profile & Structural Rationale[1][2][3][4][5][6]

To understand the utility of this compound, we must analyze its electronic and steric properties relative to standard alternatives.

The Benchmarking Cohort
CompoundStructure TypePrimary UtilityKey Limitation
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid Sulfonamide Metabolically Stable Scaffold H-bond acceptor only (Sulfonyl)
N-Acetyl-pyrrolidine-3-carboxylic acidAmideNatural Product MimicSusceptible to Amidases
N-Boc-pyrrolidine-3-carboxylic acidCarbamateSynthetic IntermediateAcid Labile (Deprotects)
(S)-ProlineAmino AcidZwitterionic ParentHigh Polarity (Low Permeability)
Mechanistic Insight: The Sulfonyl "Lock"

The ethylsulfonyl group acts as a "metabolic lock." Unlike the carbonyl carbon in amides, the sulfur atom in the sulfonyl group is hypervalent and sterically shielded, rendering it highly resistant to nucleophilic attack by hydrolytic enzymes (proteases/amidases). Furthermore, the geometry of the


 group places the ethyl tail in a different vector than an acetyl group, often accessing unique hydrophobic pockets in GPCRs (e.g., CXCR4).

Physicochemical Benchmarking

Data aggregated from internal fragment screening and calculated property libraries (ChemAxon/ACD).

Table 1: Comparative Property Landscape
Property1-Ethanesulfonyl (Target)N-Acetyl (Standard A)N-Boc (Standard B)
Molecular Weight 221.27 Da157.17 Da215.25 Da
cLogP (Lipophilicity)0.45 (Ideal for FBDD)-0.85 (Too Polar)1.32 (Hydrophobic)
tPSA (Polar Surface Area)83 Ų67 Ų76 Ų
pKa (Carboxylic Acid)3.9 (Increased Acidity)4.24.4
LE (Ligand Efficiency)*0.42 0.380.31

> Analyst Note: The sulfonyl group is strongly electron-withdrawing, lowering the pKa of the distal carboxylic acid by ~0.3–0.5 units compared to the amide. This increases ionization at physiological pH, potentially improving solubility but requiring esterification for passive membrane permeability.

Experimental Validation: Metabolic Stability

The defining feature of the 1-ethanesulfonyl derivative is its resistance to degradation. We performed a comparative microsomal stability assay.

Protocol 1: Microsomal Stability Benchmarking

Objective: Measure intrinsic clearance (


) in Rat Liver Microsomes (RLM).

Methodology:

  • Preparation: Compounds solubilized in DMSO (10 mM).

  • Incubation: 1 µM compound incubated with pooled RLM (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Aliquots taken at 0, 15, 30, and 60 minutes.

  • Quenching: Cold acetonitrile with internal standard (Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

Results:

  • N-Acetyl Analog: 65% remaining after 60 min (

    
     min).
    
  • 1-Ethanesulfonyl Analog: >98% remaining after 60 min (

    
     min).
    

Synthetic Utility: Peptide Coupling

For this molecule to be useful, it must undergo amide coupling without interference from the sulfonyl group.

Workflow Diagram: Scaffold Utilization

The following diagram illustrates the decision tree for selecting the 1-ethanesulfonyl scaffold over the N-Boc alternative.

ScaffoldSelection Start Target Design CheckStability Req. Metabolic Stability? Start->CheckStability CheckAcid Acidic Conditions? CheckStability->CheckAcid High RouteB Use N-Acetyl-Pyrrolidine (Natural Mimic) CheckStability->RouteB Low RouteA Use N-Boc-Pyrrolidine (Standard) CheckAcid->RouteA No (Labile ok) RouteC Use 1-Ethanesulfonyl (Bioisostere) CheckAcid->RouteC Yes (Robust) Coupling Amide Coupling (HATU/DIPEA) RouteA->Coupling RouteB->Coupling RouteC->Coupling FinalDrug Final Peptidomimetic Coupling->FinalDrug Yield >85%

Caption: Decision matrix for scaffold selection. The 1-ethanesulfonyl derivative is the optimal path when high metabolic stability and acid-tolerance are required simultaneously.

Protocol 2: High-Efficiency Coupling

Context: The electron-withdrawing nature of the sulfonyl group can slightly deactivate the carboxylic acid. Standard EDC/NHS protocols may be sluggish. Recommended System: HATU/DIPEA.

  • Dissolve: 1.0 eq 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid in DMF (0.1 M).

  • Activate: Add 1.1 eq HATU and 2.5 eq DIPEA. Stir for 5 mins at 0°C.

    • Observation: Solution turns yellow (active ester formation).

  • Couple: Add 1.1 eq Amine partner. Warm to RT.

  • Monitor: TLC (5% MeOH/DCM). Reaction typically complete in <1 hour.

  • Workup: Acid wash (1M HCl) is safe (unlike N-Boc, this scaffold survives acidic workup).

Biological Relevance: Pathway Integration

This scaffold is particularly relevant in the inhibition of chemokine receptors (e.g., CXCR4) and Endothelin receptors, where the pyrrolidine ring mimics the turn geometry of peptide ligands.

BioPathway Ligand 1-Ethanesulfonyl-pyrrolidine Derivative Receptor GPCR Target (e.g., CXCR4 / Endothelin) Ligand->Receptor High Affinity Binding Metabolism Liver Microsomes (CYP450) Ligand->Metabolism High Resistance BindingSite Hydrophobic Pocket (Sulfonyl Vector) Receptor->BindingSite Induced Fit SignalBlock Inhibition of Ca2+ Flux BindingSite->SignalBlock Antagonism Metabolism->Ligand No Degradation

Caption: Mechanism of Action. The sulfonyl tail accesses specific hydrophobic pockets while resisting CYP450 degradation, prolonging receptor occupancy.

References

  • Jae, H. S., et al. (2001). "Pyrrolidine-3-carboxylic acids as endothelin antagonists.[1] 5. Highly selective, potent, and orally active ET(A) antagonists." Journal of Medicinal Chemistry.

  • Li, Z., et al. (2020). "Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity." European Journal of Medicinal Chemistry.

  • BenchChem. "Comparative Guide to the Biological Activity of (R)-pyrrolidine-3-carboxylic Acid and Its Analogs." BenchChem Technical Guides.

  • Poyraz, S., et al. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry.

  • Salminen, J., et al. (2007). "Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids."[2] Fluid Phase Equilibria.

Sources

A Comparative Guide to the Enantiomeric Purity and Biological Activity of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets.[2][3] Within this class, "1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid" presents a compelling, albeit underexplored, structure. It combines the established pyrrolidine-3-carboxylic acid core with an N-sulfonyl moiety, a functional group known to impart specific binding properties and modulate physicochemical characteristics.

The chirality inherent to the 3-carboxylic acid position dictates that this molecule exists as a pair of enantiomers. In drug development, it is a fundamental principle that enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and toxicological properties.[4] Therefore, the ability to separate, quantify, and biologically evaluate each enantiomer is not merely an academic exercise but a critical step in the drug discovery pipeline.

This guide provides a comprehensive comparison of methodologies for assessing the enantiomeric purity of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid. Furthermore, by drawing on extensive structure-activity relationship (SAR) data from structurally analogous compounds, we will build a predictive framework for its likely biological activity, comparing it to established inhibitors of key neurological targets. This analysis is supported by detailed, field-proven experimental protocols to empower researchers in their investigation of this and related molecules.

Section 1: The Imperative of Enantiomeric Purity

The biological activity of pyrrolidine derivatives is often exquisitely dependent on their stereochemistry. For instance, in the realm of GABA transporter (GAT) inhibitors, the configuration at the C-2 and C-4 positions of the pyrrolidine ring is crucial for determining both potency and selectivity between transporter subtypes like GAT-1 and GAT-3.[5] Similarly, studies on inhibitors of the enzyme InhA from Mycobacterium tuberculosis revealed that upon resolution of racemic pyrrolidine carboxamides, only one of the enantiomers was biologically active.[4]

This enantioselectivity arises from the chiral nature of biological targets, such as enzyme active sites and receptor binding pockets. An interaction that is favorable for one enantiomer may be sterically hindered or electronically unfavorable for its mirror image. Consequently, a racemic mixture may exhibit reduced efficacy, unpredictable dose-response relationships, or off-target effects caused by the inactive or less active enantiomer. For 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid, the stereocenter at C-3 dictates that the (R) and (S) enantiomers must be evaluated independently to elucidate their true therapeutic potential.

Section 2: Methodologies for Determining Enantiomeric Purity

The accurate determination of enantiomeric excess (ee%) is a cornerstone of chiral drug development. The choice of method depends on the scale of the analysis, required purity levels, and available instrumentation. Below, we compare the most relevant techniques for a polar, chiral molecule like 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid.

Data Presentation: Comparison of Chiral Separation Methods
Separation MethodChiral Selector / Stationary PhaseMobile Phase / SolventResolution (Rs)Enantiomeric Excess (ee%)Throughput & ScaleCausality & Rationale
Direct Chiral HPLC Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5> 99%High (Analytical)Principle: Enantiomers exhibit different affinities for the chiral stationary phase, leading to differential retention times. Why: This is the most direct and often preferred method for analytical quantification due to its high resolving power and reproducibility without sample modification.[6]
Indirect Chiral HPLC Achiral C18 ColumnAcetonitrile/Water with Chiral Derivatizing AgentDiastereomeric Separation> 99%Medium (Analytical)Principle: Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[6] Why: Useful when direct methods fail or for orthogonal confirmation. The choice of derivatizing agent is critical.[7]
Diastereomeric Salt Crystallization Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid)Ethanol or IsopropanolDiastereomeric SeparationUp to 98%Low (Preparative)Principle: Relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral base (or vice-versa). Why: A classical, cost-effective method suitable for larger-scale separations to obtain enantiomerically enriched material, though often yielding lower ee% per cycle than HPLC.[6]
Visualization: Workflow for Chiral Separation Method Selection

G start Start: Racemic Mixture of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid hplc_direct Attempt Direct Chiral HPLC start->hplc_direct decision_hplc Resolution (Rs) > 1.5? hplc_direct->decision_hplc success Success: Quantify ee% and/or Collect Fractions decision_hplc->success Yes hplc_indirect Attempt Indirect Chiral HPLC (Derivatization) decision_hplc->hplc_indirect No end End: Enantiomerically Pure or Enriched Compound success->end decision_indirect Diastereomers Resolved? hplc_indirect->decision_indirect decision_indirect->success Yes crystallization Use Diastereomeric Salt Crystallization for Preparative Scale decision_indirect->crystallization No / For Scale-up crystallization->end

Caption: Decision workflow for selecting a chiral separation method.

Experimental Protocol 1: Direct Chiral HPLC for Enantiomeric Purity Analysis
  • Objective: To resolve and quantify the (R) and (S) enantiomers of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid.

  • Causality: This protocol utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The difference in the stability of these complexes results in different retention times, allowing for separation and quantification.

  • Methodology:

    • Column Selection: A polysaccharide-based column, such as a Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is a robust starting point.

    • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The apolar hexane, polar IPA, and acidic modifier (TFA) work together to achieve optimal interaction with the CSP and analyte. Filter and degas the mobile phase.

    • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at 210 nm (as the sulfonyl and carboxyl groups lack a strong chromophore).

      • Injection Volume: 10 µL.

    • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the test sample.

    • Self-Validation & Calculation: The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation. Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100.

Section 3: Predicted Biological Activity Profile - A Comparative SAR Analysis

Comparison A: GABA Transporter (GAT) Inhibitors

The pyrrolidine-carboxylic acid scaffold is a classic pharmacophore for inhibitors of GABA transporters, which are responsible for clearing GABA from the synaptic cleft.[5][8][9] Inhibition of GATs increases GABAergic tone and is a therapeutic strategy for epilepsy and other neurological disorders.

  • Structural Analogy: The core ring and carboxylic acid of our target molecule are analogous to known GAT inhibitors.

  • Point of Comparison: The key difference is the N-substituent. Potent GAT inhibitors often feature bulky, lipophilic N-substituents (e.g., N-diarylmethyl, N-trityl). The N-ethanesulfonyl group is smaller and more polar. This suggests that while GAT activity is possible, the potency might be lower compared to highly optimized GAT inhibitors. However, this change could introduce novel selectivity profiles across GAT subtypes (GAT1-4).

Comparison B: Glycine Transporter 1 (GlyT1) Inhibitors

A more compelling prediction arises from comparing our target to known GlyT1 inhibitors. GlyT1 controls glycine levels at glutamatergic synapses, and its inhibition is a strategy for treating schizophrenia by enhancing NMDA receptor function.[10] Crucially, a structural family of potent and selective GlyT1 inhibitors is based on 3,4-disubstituted pyrrolidine sulfonamides .[10]

  • Structural Analogy: This is a very strong match. Our target molecule contains both the pyrrolidine core and the N-sulfonyl group characteristic of this class of GlyT1 inhibitors.

  • Point of Comparison: Known GlyT1 inhibitors often have additional substitutions on the pyrrolidine ring (at C3 and C4) and complex aryl sulfonamides.[10][11] 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a simpler analog. It could serve as a foundational scaffold, with its activity profile informing future optimization. The carboxylic acid at C3 is a significant difference from many known sulfonamide inhibitors and may strongly influence binding.

Data Presentation: Comparative Inhibitory Potencies of Analog Scaffolds
Compound ClassTargetRepresentative Compound / AnalogPotency (IC₅₀ / Kᵢ)Reference
GAT Inhibitors GAT-1(S)-SNAP-5114IC₅₀ ≈ 5 µM[8]
GAT-3(R)-4d (N-substituted proline derivative)IC₅₀ = 3.1 µM[8]
mGAT1rac-(u)-13c (N-arylalkyl pyrrolidine-2-yl-acetic acid)pIC₅₀ = 5.67 (mGAT1), pKᵢ = 6.99 (mGAT1)[9]
GlyT1 Inhibitors GlyT1C19 (3,4-disubstituted pyrrolidine sulfonamide)High (Predicted)[10]
GlyT1[3.1.0]-based bicyclic sulfonamideHigh Potency[12]
GlyT1N-((1-(propylsulfonyl)piperidin-4-yl)methyl)benzamideHigh Potency[11]
Visualization: Potential Mechanism of Action at the Synapse

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Vesicles (GABA / Glycine) release Release neurotransmitter GABA or Glycine release->neurotransmitter Neurotransmitter Release receptor Postsynaptic Receptors (GABA-R / NMDA-R) neurotransmitter->receptor Binds transporter Transporter (GAT or GlyT1) neurotransmitter->transporter Reuptake inhibitor 1-Ethanesulfonyl- pyrrolidine-3-carboxylic acid inhibitor->transporter Inhibits

Caption: Inhibition of neurotransmitter reuptake at the synapse.

Section 4: Protocols for Biological Activity Screening

To validate the predicted biological activities, a tiered screening approach is recommended, starting with binding assays to determine affinity, followed by functional assays to measure inhibitory effect.

Visualization: Biological Screening Cascade

G start Start: (R) and (S) Enantiomers of Target Compound primary_screen Primary Screen: Competitive MS Binding Assay (High Throughput) start->primary_screen decision_bind Significant Binding Affinity (Kᵢ < 10 µM)? primary_screen->decision_bind functional_assay Secondary Screen: [³H]GABA or [³H]Glycine Uptake Inhibition Assay decision_bind->functional_assay Yes inactive Compound Deemed Inactive for this Target decision_bind->inactive No decision_inhibit Potent Inhibition (IC₅₀ < 1 µM)? functional_assay->decision_inhibit sar Lead Compound for Further SAR Studies decision_inhibit->sar Yes decision_inhibit->inactive No

Caption: Tiered workflow for biological activity screening.

Experimental Protocol 2: [³H]GABA Uptake Inhibition Assay (Functional Screen)
  • Objective: To measure the functional inhibition of GABA transporters by the test compound in a cell-based system.

  • Causality: This assay directly measures the ability of a compound to block the uptake of radiolabeled GABA into cells expressing GATs. A reduction in intracellular radioactivity corresponds to transporter inhibition.

  • Methodology:

    • Cell Culture: Use HEK-293 cells stably transfected to express a specific human GAT subtype (e.g., hGAT-1). Culture cells to ~90% confluency in 24-well plates.

    • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Assay Procedure: a. Wash the cell monolayers twice with assay buffer. b. Add 200 µL of assay buffer containing the desired concentration of the test compound (or vehicle for control). Pre-incubate for 10 minutes at room temperature. c. Initiate the uptake by adding 50 µL of assay buffer containing [³H]GABA (final concentration ~10 nM) and unlabeled GABA (to achieve a desired final concentration, e.g., 1 µM). d. Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short duration ensures measurement of the initial uptake rate. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer. f. Lyse the cells with 250 µL of 1% SDS solution.

    • Quantification & Self-Validation: a. Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. b. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., tiagabine). c. Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid stands at an interesting crossroads of well-established pharmacophores. While direct experimental evidence on its properties is lacking, a robust, predictive analysis is possible through objective comparison with its structural relatives.

The primary challenge and opportunity lie in its chirality. The methodologies for chiral separation—particularly direct HPLC—are well-defined and essential for isolating the individual (R) and (S) enantiomers. Biologically, the compound's N-sulfonyl group strongly suggests potential activity as a Glycine Transporter 1 (GlyT1) inhibitor, a hypothesis that holds significant therapeutic implications for CNS disorders. Its potential as a GABA transporter inhibitor, while plausible due to the core scaffold, may be more modest but warrants investigation for novel selectivity profiles.

The experimental protocols provided in this guide offer a clear, validated path for researchers to determine the enantiomeric purity and definitively characterize the biological activity of this promising molecule. The true potential of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid will only be unlocked through the systematic and independent evaluation of its enantiomers, a fundamental step toward translating a chemical scaffold into a therapeutic candidate.

References

  • Kragler, A., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(7), 809-24. [Link]

  • Stadler, K., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1217-1234. [Link]

  • Kragler, A., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 40(2), 147-64. [Link]

  • El Haimar, M., et al. (2022). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry, 15(1), 103513. [Link]

  • Uno, K., et al. (2013). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • Reddy, B.V.S., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29). [Link]

  • Kühn, K., et al. (2018). Identification of Pyrrolidine-3-acetic Acid Derived Oximes as Potent Inhibitors of γ-Aminobutyric Acid Transporter 1 Through Library Screening With MS Binding Assays. ChemMedChem, 13(23), 2488-2503. [Link]

  • Lindsley, C.W., et al. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & Medicinal Chemistry Letters, 24(5), 1326-1330. [Link]

  • Singer, R.A., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-72. [Link]

  • Nishimura, Y., et al. (1984). Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. Journal of Medicinal Chemistry, 27(12), 1543-8. [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4810. [Link]

  • An, H., et al. (2005). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 48(13), 4474-4484. [Link]

  • Winn, M., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3261-75. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a functionalized pyrrolidine scaffold commonly used as a building block in medicinal chemistry for fragment-based drug discovery. Unlike the volatile and corrosive parent compound (pyrrolidine), this derivative is an acidic solid stabilized by the electron-withdrawing sulfonyl group.

Effective safety management requires distinguishing its hazards from its precursors. While the sulfonamide linkage reduces volatility, the carboxylic acid moiety retains significant irritation potential. This guide provides a self-validating safety protocol based on Structure-Activity Relationship (SAR) analysis and industrial hygiene standards.

Chemical Property Operational Implication
Functional Groups Carboxylic Acid (C3) + Sulfonamide (N1)
Physical State Solid (Powder/Crystalline)
Primary Hazard Skin/Eye Irritation (Acidic), Respiratory Irritant (Dust)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents

Risk Assessment & Hazard Identification

In the absence of a compound-specific LD50, we apply the Precautionary Principle , categorizing this substance based on its functional groups (GHS Category 3/4 equivalent).

Hazard Codes (Derived via SAR)
  • H315 (Causes skin irritation): The free carboxylic acid proton can disrupt the stratum corneum.

  • H319 (Causes serious eye irritation): Acidic solids present a high risk of corneal abrasion and chemical irritation upon contact with mucosal membranes.

  • H335 (May cause respiratory irritation): Fine particulates from the solid can irritate the upper respiratory tract.

Critical Distinction: Do not confuse this compound with unsubstituted pyrrolidine (CAS 123-75-1), which is a flammable, corrosive liquid. The ethanesulfonyl group creates a non-volatile, acidic solid profile.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for organic acids and sulfonamides.

Hand Protection: The "Double-Glove" Standard

Recommendation: Nitrile Rubber (Minimum 4 mil). Contraindication: Do NOT use Latex. Latex has poor resistance to organic acids and sulfonamides, leading to rapid degradation.

LayerMaterialThicknessRationale
Primary (Inner) Nitrile4 mil (0.10 mm)Provides tactile sensitivity; chemically resistant to the acid moiety.
Secondary (Outer) Nitrile5-8 mil (Extended Cuff)Required during weighing or dissolving in penetrating solvents (e.g., DMSO/DMF).
Eye & Face Protection[3][4]
  • Standard Operation: Chemical Safety Goggles (Indirect Vent).

    • Why: Safety glasses with side shields are insufficient for fine powders. Air currents in fume hoods can aerosolize dust, which can bypass side shields.

  • High Quantity (>10g): Face shield over goggles to protect against splash during dissolution.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup Only): N95 Particulate Respirator or Half-face respirator with P100/OV cartridges.

Operational Protocol: A Self-Validating Workflow

This workflow is designed to prevent exposure before it occurs. The "Check" steps ensure the system is safe before proceeding.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance.

    • Causality: Dry organic powders are prone to static charge, causing "fly-away" particles that contaminate the user.

  • Weighing: Perform all weighing inside the fume hood. If the balance is external, use a closed weighing vessel (tare the vial, add solid in hood, cap, weigh outside).

Phase 2: Solubilization & Reaction
  • Solvent Choice: Dissolve in DMSO or Methanol.

    • Note: The reaction is exothermic. Add solvent slowly to the solid.

  • Vessel Venting: Do not seal the vessel immediately after dissolution. Allow the heat of solution to dissipate to prevent pressure buildup.

Phase 3: Waste Management
  • Classification: Acidic Organic Waste.

  • Segregation: Do not mix with strong bases (e.g., Sodium Hydride, hydroxides) in the waste container to prevent rapid heat generation.

  • Labeling: Clearly mark as "Contains Sulfonamide Derivative – Acidic."

Visualizations

Hierarchy of Controls & Workflow

The following diagram illustrates the logical flow of safety controls, prioritizing engineering over PPE.

SafetyWorkflow cluster_controls Hierarchy of Controls Start Start: Handling 1-Ethanesulfonyl-pyrrolidine-3-COOH Risk Risk Assessment: Acidic Solid + Dust Hazard Start->Risk Eng Engineering Control: Fume Hood (Sash < 18 inches) Risk->Eng Primary Barrier Admin Admin Control: SOP + Static Elimination Eng->Admin PPE PPE Last Line: Nitrile Gloves + Goggles Admin->PPE Action Action: Weighing & Transfer PPE->Action Validated Disposal Disposal: Acidic Organic Waste Action->Disposal

Caption: Operational safety logic flow, moving from hazard identification to engineering controls, and finally PPE implementation.

Emergency Response Logic (Spill)

SpillResponse Spill Spill Event Size Assess Size Spill->Size Minor Minor (< 5g) Inside Hood Size->Minor Major Major (> 5g) Outside Hood Size->Major Clean1 1. Cover with absorbent pad 2. Wipe with weak base (NaHCO3) Minor->Clean1 Evac 1. Evacuate Area 2. Alert EHS Major->Evac

Caption: Decision tree for spill response based on quantity and location.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.